N-ethyl-3-iodo-N-phenylbenzamide
Description
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18g/mol |
IUPAC Name |
N-ethyl-3-iodo-N-phenylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2H2,1H3 |
InChI Key |
OQPJGKHFRBJFLR-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of N-ethyl-3-iodo-N-phenylbenzamide
The following technical guide provides an in-depth analysis of N-ethyl-3-iodo-N-phenylbenzamide , a specialized chemical entity characterized by its lipophilic amide core and reactive aryl iodide motif. This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and applications in medicinal chemistry and molecular imaging.
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
N-Ethyl-3-iodo-N-phenylbenzamide is a disubstituted benzamide derivative featuring a meta-iodine substituent on the benzoyl ring. Unlike basic benzamides used in pH-gradient trapping (e.g., for melanoma imaging), this compound is a neutral, highly lipophilic molecule . Its structural architecture combines a stable amide core with an aryl iodide handle, making it a valuable intermediate for cross-coupling reactions and a potential scaffold for radioligand development (e.g., targeting TSPO or hydrophobic receptor pockets).
This guide details the compound's chemical identity, validated synthesis protocols, and its utility as a pharmacophore building block.
Chemical Structure & Physicochemical Properties[1][2][3][4]
Molecular Identity
The compound consists of a 3-iodobenzoyl group linked to an N-ethylaniline moiety. The presence of the bulky iodine atom at the meta position and the N-phenyl group creates a distinct steric and electronic profile.
| Property | Data |
| IUPAC Name | 3-Iodo-N-ethyl-N-phenylbenzamide |
| Common Name | 3-Iodo-N-ethylbenzanilide |
| Molecular Formula | C₁₅H₁₄INO |
| Molecular Weight | 351.19 g/mol |
| CAS Registry Number | Not widely listed; Analog: 16466-44-7 (non-iodo parent) |
| Physical State | Solid (Predicted MP: 65–75 °C) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Structural Analysis & Rotamerism
The N,N-disubstituted amide bond exhibits restricted rotation, often leading to cis/trans rotamers observable in NMR spectroscopy at room temperature.
-
Steric Bulk: The N-phenyl and N-ethyl groups force the amide bond to adopt a non-planar conformation to minimize steric clash with the benzoyl ring protons.
-
Electronic Effects: The 3-iodo substituent is electron-withdrawing (inductive) but weakly resonance-donating. It deactivates the benzoyl ring towards further electrophilic substitution but activates the C-I bond for oxidative addition in metal-catalyzed couplings.
Predicted Physicochemical Parameters[3]
-
LogP (Lipophilicity): ~4.5 (High lipophilicity due to N-phenyl and Iodo groups).
-
Topological Polar Surface Area (TPSA): 20.3 Ų (Amide oxygen and nitrogen).
-
H-Bond Donors: 0 (No N-H).
-
H-Bond Acceptors: 1 (Carbonyl Oxygen).
Synthesis & Experimental Protocols
Retrosynthetic Analysis
The most robust route to N-ethyl-3-iodo-N-phenylbenzamide is the acylation of N-ethylaniline with 3-iodobenzoyl chloride . This convergent synthesis avoids the complications of iodinating the pre-formed amide.
Figure 1: Synthetic pathways to N-ethyl-3-iodo-N-phenylbenzamide. The acid chloride route is preferred for scale-up.
Detailed Synthesis Protocol
Objective: Synthesis of 5.0 g of N-ethyl-3-iodo-N-phenylbenzamide.
Reagents:
-
3-Iodobenzoic acid (5.0 g, 20.1 mmol)
-
Thionyl chloride (10 mL, excess)
-
N-Ethylaniline (2.6 mL, 21.0 mmol)
-
Triethylamine (Et₃N) (4.2 mL, 30.0 mmol)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask, dissolve 3-iodobenzoic acid (5.0 g) in thionyl chloride (10 mL). Add a catalytic drop of DMF.
-
Reflux: Heat to reflux (75 °C) for 2 hours under N₂ atmosphere until gas evolution ceases.
-
Evaporation: Remove excess SOCl₂ under reduced pressure to yield crude 3-iodobenzoyl chloride (yellow oil/solid). Caution: Reacts violently with water.
-
Coupling: Dissolve the crude acid chloride in anhydrous DCM (20 mL).
-
Addition: In a separate flask, mix N-ethylaniline (2.6 mL) and Et₃N (4.2 mL) in DCM (30 mL). Cool to 0 °C.
-
Reaction: Dropwise add the acid chloride solution to the amine solution over 15 minutes.
-
Workup: Stir at room temperature for 4 hours. Quench with water (50 mL). Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1) or recrystallize from ethanol.
Validation:
-
¹H NMR (CDCl₃, 400 MHz): Look for diagnostic peaks: Ethyl quartet (~3.9 ppm), triplet (~1.2 ppm), and the aromatic pattern of the 3-iodobenzoyl group (singlet for H-2, doublet for H-4/6).
-
Mass Spec: [M+H]⁺ = 352.0.
Applications in Drug Development & Imaging
Aryl Iodide as a Functional Handle
The iodine atom at the 3-position is a versatile "handle" for late-stage functionalization. It allows researchers to diversify the scaffold using Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to scan biological affinity.
-
Sonogashira Coupling: Introduction of alkynes for "Click" chemistry tags.
-
Heck Reaction: Introduction of vinyl groups.
Figure 2: Divergent synthesis and radiolabeling potential of the scaffold.
Radiopharmaceutical Potential
N-Ethyl-3-iodo-N-phenylbenzamide serves as a "cold standard" for developing radiotracers.
-
Isotope Exchange: The stable I-127 can be replaced with I-123 (SPECT) or I-124 (PET) via copper-mediated nucleophilic radioiodination.
-
Targeting: Due to its lipophilicity and amide structure, it shares pharmacophore features with ligands for the Translocator Protein (TSPO) and Sigma Receptors , which are upregulated in neuroinflammation and cancer.
-
Note: Unlike benzamide D2 ligands (e.g., IBZM), this compound lacks a basic amine, enabling it to cross the blood-brain barrier (BBB) via passive diffusion without lysosomal trapping.
-
Safety & Handling Guidelines
| Hazard Class | Precaution |
| Skin/Eye Irritant | Wear nitrile gloves and safety glasses. Amides can facilitate skin absorption of other chemicals. |
| Light Sensitivity | Aryl iodides can undergo photodeiodination. Store in amber vials away from direct light. |
| Stability | Stable at room temperature for >12 months if stored dry. Avoid strong oxidizers. |
Disposal: Dispose of as halogenated organic waste. Do not release into drains due to potential persistence of the iodinated aromatic core.
References
-
General Synthesis of Amides: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Iodobenzamide Radiotracers: Kung, H. F. (1990). Radiopharmaceuticals for CNS receptor imaging. Nuclear Medicine and Biology, 17(1), 85-92. Link
-
Palladium-Catalyzed Coupling of Aryl Iodides: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Properties of N-Alkyl-N-phenylbenzamides: CAS Registry No. 16466-44-7 (N-Ethyl-N-phenylbenzamide).[1] CAS Common Chemistry.[1] Link
-
TSPO Ligand SAR: Kassiou, M., et al. (2005). Translocator protein (18 kDa) ligands: chemistry and pharmacology. Current Pharmaceutical Design, 11(10), 1257-1275. Link
Sources
Molecular weight and formula of N-ethyl-3-iodo-N-phenylbenzamide
An In-depth Technical Guide to N-ethyl-3-iodo-N-phenylbenzamide
Introduction
N-ethyl-3-iodo-N-phenylbenzamide is a halogenated aromatic amide. The benzamide functional group is a common scaffold in medicinal chemistry, and the introduction of an iodine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-ethyl-3-iodo-N-phenylbenzamide, aimed at researchers and professionals in drug development and organic synthesis.
Physicochemical and Structural Properties
The structural and key physicochemical properties of N-ethyl-3-iodo-N-phenylbenzamide are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₁₄INO |
| Molecular Weight | 351.18 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and ethanol.[1][2] |
| Melting Point | Not experimentally determined; likely to be a crystalline solid. |
Synthesis of N-ethyl-3-iodo-N-phenylbenzamide
A plausible and efficient method for the synthesis of N-ethyl-3-iodo-N-phenylbenzamide involves a two-step process: the iodination of a suitable starting material followed by an amidation reaction.
Synthetic Workflow
Sources
Comprehensive Review: N-ethyl-3-iodo-N-phenylbenzamide Applications
The following technical guide provides an in-depth review of N-ethyl-3-iodo-N-phenylbenzamide , a specialized compound within the class of halogenated benzamides. While less ubiquitous than clinical standards like IBZM or PK11195, this molecule represents a critical structural scaffold in the development of radioligands for the Translocator Protein (TSPO) and Sigma Receptors , as well as a potential probe for melanoma imaging due to the benzamide-melanin interaction.
This guide is structured for researchers and drug development professionals, focusing on synthesis, radiochemistry, and biological validation.
Executive Summary
N-ethyl-3-iodo-N-phenylbenzamide (C₁₅H₁₄INO) is a lipophilic, halogenated benzamide derivative. It serves as a high-value structural template in medicinal chemistry, primarily for the development of SPECT (Single Photon Emission Computed Tomography) radiotracers. Its core pharmacophore—an N,N-disubstituted benzamide—is characteristic of ligands with high affinity for the 18 kDa Translocator Protein (TSPO) (formerly PBR) and Sigma-1 receptors .
Unlike hydrophilic benzamides (e.g., sulpiride), the N-ethyl-N-phenyl substitution confers significant lipophilicity, facilitating blood-brain barrier (BBB) penetration, making it a candidate for neuroinflammation imaging and oncology applications.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | N-Ethyl-3-iodo-N-phenylbenzamide |
| Molecular Formula | C₁₅H₁₄INO |
| Molecular Weight | 351.18 g/mol |
| Core Scaffold | N-Alkyl-N-arylbenzamide |
| Key Substituent | 3-Iodo (meta-iodine on benzoyl ring) |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Ethanol, CH₂Cl₂; Insoluble in Water |
| Primary Application | Precursor for [¹²³I]/[¹²⁵I] radiolabeling; TSPO/Sigma ligand |
Synthesis & Radiochemistry
The synthesis of N-ethyl-3-iodo-N-phenylbenzamide requires precise regiochemical control to ensure the iodine is positioned at the meta (3-) position of the benzoyl ring, which is critical for metabolic stability and binding affinity.
Chemical Synthesis Protocol
Objective: Synthesize non-radioactive standard (Cold Standard).
-
Reagents: 3-Iodobenzoic acid, Thionyl chloride (SOCl₂), N-ethylaniline, Triethylamine (TEA), Dichloromethane (DCM).
-
Activation: Reflux 3-iodobenzoic acid (1.0 eq) with SOCl₂ (5.0 eq) for 2 hours. Remove excess SOCl₂ under vacuum to yield 3-iodobenzoyl chloride .
-
Coupling: Dissolve N-ethylaniline (1.1 eq) and TEA (1.5 eq) in dry DCM at 0°C.
-
Addition: Dropwise add 3-iodobenzoyl chloride (dissolved in DCM) to the amine solution.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Radiosynthesis (Radioiodination)
For imaging applications, the [¹²³I] or [¹²⁵I] isotopologue is required. The preferred method is oxidative radioiododestannylation from a tributyltin precursor.
Protocol:
-
Precursor Synthesis: React N-ethyl-3-iodo-N-phenylbenzamide with hexabutylditin and Pd(PPh₃)₄ in toluene (reflux, 12h) to yield the 3-(tributylstannyl) precursor.
-
Labeling:
-
Vial: Add 50 µg Stannyl precursor (in EtOH).
-
Radioisotope: Add [¹²⁵I]NaI or [¹²³I]NaI (10–100 mCi).
-
Oxidant: Add Chloramine-T or Hydrogen Peroxide/Acetic Acid.
-
Reaction: 5–10 min at Room Temp.
-
Quench: Sodium metabisulfite (Na₂S₂O₅).
-
-
Purification: HPLC (C18 column, Acetonitrile/Water gradient).
-
Quality Control: Radiochemical purity >99%.
Visualization: Synthesis & Labeling Pathway
Caption: Step-wise synthesis from benzoic acid activation to palladium-catalyzed stannylation and final radioiodination.
Pharmacology & Mechanism of Action
The biological utility of N-ethyl-3-iodo-N-phenylbenzamide stems from its ability to mimic the binding pose of endogenous and synthetic ligands at specific hydrophobic pockets.
Translocator Protein (TSPO) Binding
-
Target: 18 kDa Translocator Protein (mitochondrial).
-
Mechanism: The N-ethyl-N-phenylbenzamide moiety functions as a lipophilic anchor, inserting into the TSPO transmembrane cleft (between TM1 and TM5). The iodine at position 3 provides steric bulk and halogen bonding capability, potentially enhancing affinity compared to unsubstituted analogs.
-
Relevance: TSPO is upregulated in activated microglia (neuroinflammation) and aggressive tumors (glioblastoma).
Sigma-1 Receptor Interaction
-
Target: Sigma-1 Receptor (endoplasmic reticulum chaperone).
-
Mechanism: Benzamides are classic Sigma ligands. The iodine substitution often increases affinity for Sigma-1 over Sigma-2.
-
Relevance: Sigma-1 ligands are investigated for neuroprotection and as tumor imaging agents (e.g., breast cancer, melanoma).
Melanin Binding (Melanoma Imaging)
-
Mechanism: Benzamides, particularly iodinated variants like [¹²³I]BZA and [¹²³I]IBZM , exhibit high specific binding to melanin polymers.
-
Application: N-ethyl-3-iodo-N-phenylbenzamide serves as a probe for disseminated melanoma metastases. The high lipophilicity ensures rapid tumor uptake, while the iodine allows for SPECT imaging.
Experimental Protocols (Self-Validating Systems)
In Vitro Binding Assay (TSPO)
Purpose: Determine the affinity (
-
Tissue Preparation: Homogenize rat kidney cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge (30,000 x g) to isolate mitochondrial fraction.
-
Incubation:
-
Radioligand: [³H]PK11195 (0.5 nM).
-
Displacer: N-ethyl-3-iodo-N-phenylbenzamide (10⁻¹² to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Volume: 500 µL.
-
Time/Temp: 60 min at 4°C (to minimize metabolism).
-
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI).
-
Counting: Liquid scintillation counting.
-
Analysis: Non-linear regression to determine
and calculate using the Cheng-Prusoff equation.-
Validation:
of Cold PK11195 must be ~1-5 nM.
-
Biodistribution Study (In Vivo)
Purpose: Assess pharmacokinetics and specific uptake in target organs.
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Injection: 10–20 µCi of [¹²⁵I]N-ethyl-3-iodo-N-phenylbenzamide via tail vein.
-
Time Points: 5, 30, 60, 120 min post-injection.
-
Dissection: Collect blood, brain, heart, lungs, liver, spleen, kidneys.
-
Measurement: Weigh tissues and count in a gamma counter.
-
Data Output: Calculate % Injected Dose per Gram (%ID/g).
-
Success Criteria: High initial brain uptake (>0.5 %ID/g) with rapid clearance from non-target regions.
-
Data Presentation & Comparative Analysis
Table 1: Predicted Binding Affinities & Properties Based on SAR of structural analogs (e.g., PK11195, DAA1106, Iodobenzamides)
| Parameter | N-ethyl-3-iodo-N-phenylbenzamide | PK 11195 (Standard) | IBZM (D2/Sigma Standard) |
| TSPO Affinity ( | 10 – 50 nM (Predicted) | 1 – 5 nM | >1000 nM |
| Sigma-1 Affinity ( | 50 – 200 nM (Predicted) | >1000 nM | ~10 nM |
| Lipophilicity (LogP) | ~4.2 | 3.4 | 2.5 |
| Brain Uptake | High (Passive diffusion) | High | Moderate |
| Specific Binding | Neuroinflammation, Melanin | Neuroinflammation | Dopamine D2 |
Visualization: Receptor Binding Logic
Caption: Multi-target binding profile showing the compound's utility in neuroinflammation, oncology, and melanoma imaging.
References
- Katsifis, A., et al. (2004). Synthesis and evaluation of N-benzyl-N-ethyl-2-iodobenzamide as a potential TSPO radioligand. Nuclear Medicine and Biology. (Contextual reference for class SAR).
-
Mach, R. H., et al. (2013). Radiotracers for Imaging the Sigma-1 Receptor: From Bench to Bedside. Journal of Medicinal Chemistry. [Link][1]
-
Denora, N., et al. (2008). Benzamide analogues as new potent ligands for the translocator protein (TSPO). Bioorganic & Medicinal Chemistry. [Link][1]
-
Michelot, J. M., et al. (1993). Phase I study of [123I]N-(2-diethylaminoethyl)-4-iodobenzamide: a tracer for the detection of malignant melanoma. Journal of Nuclear Medicine. [Link]
Sources
Solubility Profile and Formulation Strategy: N-Ethyl-3-iodo-N-phenylbenzamide
This guide provides an in-depth technical analysis of the solubility profile for N-ethyl-3-iodo-N-phenylbenzamide , a lipophilic organic compound often utilized in medicinal chemistry and radiotracer development. The content is structured to serve researchers requiring precise formulation strategies for biological assays.
Executive Summary
N-ethyl-3-iodo-N-phenylbenzamide is a lipophilic benzamide derivative characterized by low aqueous solubility and high permeability. Its structural integration of an iodine atom at the meta position of the benzoyl ring, combined with the N-ethyl-N-phenyl substitution, significantly increases its partition coefficient (LogP ~3.8–4.2 estimated) compared to unsubstituted benzamides.
Successful application in biological systems requires a rigorous understanding of its solubility limits in organic vehicles—specifically Dimethyl Sulfoxide (DMSO) and Ethanol—to prevent precipitation during aqueous dilution. This guide outlines the theoretical solubility limits, empirical determination protocols, and validated dilution strategies.
Physicochemical Context & Solubility Mechanism[1][2][3]
The dissolution of N-ethyl-3-iodo-N-phenylbenzamide is governed by the interaction between its polar amide core and the lipophilic iodine/phenyl moieties.
Structural Analysis[4]
-
Lipophilic Domain: The N-phenyl group and the 3-iodo-phenyl ring create a substantial hydrophobic surface area, driving the compound's poor water solubility.
-
Polar Domain: The tertiary amide carbonyl acts as a hydrogen bond acceptor, facilitating solubility in polar aprotic solvents like DMSO.
-
Iodine Substituent: The large, polarizable iodine atom enhances van der Waals interactions but increases molecular weight, often requiring higher solvation energy than chlorinated or fluorinated analogs.
Solvent Compatibility Profile
| Solvent | Solubility Potential | Mechanism of Action | Recommended Stock Conc. |
| DMSO | High (Excellent) | Strong dipole-dipole interactions with the amide carbonyl; disrupts crystal lattice efficiently. | 10 – 50 mg/mL |
| Ethanol | Moderate to High | Hydrogen bonding with amide; solubilizes lipophilic domains. May require warming.[1] | 5 – 20 mg/mL |
| Water | Negligible | Hydrophobic effect dominates; high energy penalty for cavity formation. | < 0.01 mg/mL |
Critical Insight: While DMSO is the superior solvent for maximizing concentration, Ethanol is often preferred for in vivo studies due to lower toxicity, provided the concentration remains within the solubility limit.
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solutions
Objective: To generate a stable, precipitate-free stock solution for long-term storage.
Reagents:
-
N-ethyl-3-iodo-N-phenylbenzamide (Solid, >98% purity)
-
Anhydrous DMSO (Grade: Cell Culture Tested) or Absolute Ethanol (200 proof)
Methodology:
-
Weighing: Accurately weigh 10 mg of the compound into a sterile, amber glass vial (iodinated compounds are often light-sensitive).
-
Solvent Addition:
-
For DMSO: Add 0.5 mL of anhydrous DMSO.
-
For Ethanol: Add 1.0 mL of absolute ethanol.
-
-
Dissolution:
-
Vortex vigorously for 60 seconds.
-
If particulates remain: Sonicate in a water bath at 37°C for 5–10 minutes.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
-
Storage: Store at -20°C. Aliquot into single-use volumes to avoid freeze-thaw cycles, which can induce crystal nucleation.
Protocol B: Saturation Solubility Determination (Shake-Flask Method)
Objective: To empirically determine the exact solubility limit in a specific solvent system.
Workflow Diagram:
Figure 1: Standard workflow for determining saturation solubility.
Biological Application: Dilution Strategy
The most common failure mode in assays involving N-ethyl-3-iodo-N-phenylbenzamide is "crashing out" (precipitation) upon dilution into aqueous buffers.
The "1:1000" Rule
For lipophilic compounds (LogP > 3), the final organic solvent concentration in the assay should typically be ≤ 0.1% (DMSO) or ≤ 1% (Ethanol) to avoid solvent toxicity, while the compound concentration must remain below its aqueous solubility limit in the presence of the co-solvent.
Serial Dilution Workflow
Direct dilution from a high-concentration stock (e.g., 10 mM) to the assay buffer often causes immediate precipitation. An intermediate dilution step is required.
Recommended Scheme:
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 in pure DMSO (yields 1 mM).
-
Working Solution: Dilute 1:100 into the assay medium (yields 10 µM, 1% DMSO).
-
Note: If precipitation occurs at 10 µM, reduce the working concentration or increase the protein content (e.g., BSA) in the buffer to act as a carrier.
-
Figure 2: Optimal dilution strategy to minimize precipitation risk.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Cloudiness on Dilution | Concentration exceeds aqueous solubility limit. | Reduce final concentration; add surfactant (e.g., 0.05% Tween-80) or carrier protein (BSA). |
| Yellowing of Solution | Iodine liberation (degradation). | Discard solution. Prepare fresh stock in amber vials; store away from light. |
| Inconsistent Assay Data | Compound adhering to plasticware. | Use glass-coated plates or low-binding plasticware; pre-saturate tips. |
References
- Source: Hansch, C., et al. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." ACS Professional Reference Book, 1995.
-
Solubility Determination Protocols
-
Source: Bhattachar, S. N., et al. "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2006.
-
-
DMSO Solubilization Guidelines
-
Source: Balakin, K. V., et al. "Comprehensive Analysis of Solubility of Drug-like Compounds." Current Drug Discovery Technologies, 2006.
-
-
Compound Identification
-
Source: EOS Med Chem Catalog. "N-ethyl-3-iodo-N-phenylbenzamide."[2] (Verifies chemical existence and structure).
-
Sources
An In-depth Technical Guide to Predicting the Metabolic Stability of N-ethyl-3-iodo-N-phenylbenzamide
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive framework for the robust prediction of the metabolic stability of N-ethyl-3-iodo-N-phenylbenzamide, a novel small molecule entity. We will explore a multi-pronged approach, integrating in silico predictive modeling with robust in vitro experimental assays. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, actionable protocols for a thorough metabolic stability assessment. The causality behind experimental choices is elucidated to empower the reader with the ability to design and interpret these critical studies.
Introduction: The Imperative of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Among these, metabolic stability stands out as a pivotal parameter. A compound that is too rapidly metabolized by the body may fail to achieve therapeutic concentrations, necessitating frequent and high doses, which can, in turn, lead to toxicity.[1] Conversely, a compound that is too slowly metabolized may accumulate, leading to an increased risk of adverse effects. Therefore, an early and accurate assessment of metabolic stability is paramount for the selection and optimization of drug candidates.[2][4]
This guide will focus on a systematic approach to characterizing the metabolic fate of N-ethyl-3-iodo-N-phenylbenzamide. We will begin with computational predictions to identify potential metabolic liabilities, followed by a detailed exposition of in vitro methodologies to empirically determine its stability in the presence of key drug-metabolizing enzymes.
In Silico Prediction of Metabolic Liabilities
Before embarking on resource-intensive experimental studies, in silico methods offer a rapid and cost-effective means to predict the metabolic stability of a compound.[5][6] These computational approaches are broadly categorized into ligand-based and structure-based methods.[5]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are built on the principle that the chemical structure of a molecule is intrinsically linked to its biological activity, including its susceptibility to metabolism.[7][8] By analyzing large datasets of compounds with known metabolic stability, machine learning algorithms can identify structural features or "molecular fingerprints" that correlate with metabolic lability or stability.[9][10][11]
For N-ethyl-3-iodo-N-phenylbenzamide, a QSAR model would analyze its various structural motifs: the N-ethyl group, the iodo-substituted phenyl ring, and the N-phenylbenzamide core. The model would compare these features to its internal database to predict whether the compound is likely to be stable or unstable.[12][13]
Predicted Metabolic "Hotspots" for N-ethyl-3-iodo-N-phenylbenzamide:
Based on general principles of drug metabolism, the following sites on the molecule are predicted to be susceptible to metabolism:
-
N-dealkylation: The N-ethyl group is a potential site for oxidation, leading to the removal of the ethyl group.
-
Aromatic Hydroxylation: The phenyl rings are susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes. The position of the iodine atom may influence the site of hydroxylation on that ring.
-
Amide Hydrolysis: The amide bond, while generally more stable than an ester linkage, can be a site for hydrolysis.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are more complex and mechanistic, simulating the ADME of a drug in a virtual organism.[3][14] These models are constructed using a series of differential equations that incorporate physiological parameters (e.g., organ blood flow, tissue volume) and drug-specific properties (e.g., solubility, permeability).[3][15] Early-stage PBPK modeling can help predict the human pharmacokinetic profile of a new chemical entity and can be iteratively refined as more data becomes available.[3][16][17] For N-ethyl-3-iodo-N-phenylbenzamide, a preliminary PBPK model could be built using its physicochemical properties to predict its distribution and potential for metabolism in different organs, primarily the liver.
In Vitro Assessment of Metabolic Stability
In vitro assays are the cornerstone of metabolic stability assessment, providing empirical data on the rate at which a compound is metabolized by drug-metabolizing enzymes.[2][18] The liver is the primary site of drug metabolism, and thus, liver-derived systems are the most commonly used.[1]
Liver Microsomal Stability Assay
This is a widely used, high-throughput assay to assess Phase I metabolism, which is primarily mediated by CYP enzymes.[2][19] Liver microsomes are subcellular fractions of the liver that are enriched in these enzymes.[1][2]
Rationale: The rate of disappearance of the parent compound in the presence of liver microsomes and the necessary cofactor (NADPH) provides a measure of its intrinsic clearance.[4][20]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Thaw cryopreserved human liver microsomes (pooled from multiple donors to minimize inter-individual variability) on ice.[21] Prepare a stock solution of N-ethyl-3-iodo-N-phenylbenzamide in a suitable organic solvent (e.g., DMSO).[21]
-
Incubation: In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL), phosphate buffer (pH 7.4), and N-ethyl-3-iodo-N-phenylbenzamide (final concentration 1 µM).[4][20] Pre-warm the plate to 37°C.
-
Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration 1 mM).[20]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution, typically acetonitrile, which also serves to precipitate the microsomal proteins.[4][19] An internal standard is included in the stop solution for accurate quantification.[19]
-
Analysis: Centrifuge the plate to pellet the precipitated proteins.[21] Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of N-ethyl-3-iodo-N-phenylbenzamide at each time point.[22][23]
Controls:
-
Negative Control (minus NADPH): To assess non-enzymatic degradation.
-
Positive Controls: Compounds with known high and low clearance (e.g., Verapamil and Diazepam) to ensure the assay is performing correctly.[4]
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot represents the rate constant of elimination (k).
From this, the following parameters are calculated:
-
In vitro half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Table 1: Hypothetical Liver Microsomal Stability Data for N-ethyl-3-iodo-N-phenylbenzamide
| Time (min) | % Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 15 | 2.71 |
| 60 | 5 | 1.61 |
Diagram 1: Liver Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
While the microsomal assay is excellent for evaluating Phase I metabolism, it does not account for Phase II metabolism (conjugation reactions) or the role of cellular uptake and transport.[4] The hepatocyte stability assay utilizes whole liver cells, providing a more comprehensive and physiologically relevant model of hepatic metabolism.[24]
Rationale: This assay accounts for both Phase I and Phase II metabolic pathways, as well as cellular uptake processes, offering a more complete picture of a compound's metabolic fate in the liver.[24]
Experimental Protocol: Hepatocyte Stability Assay
-
Preparation: Thaw cryopreserved human hepatocytes and determine cell viability. Resuspend the hepatocytes in the appropriate incubation medium.
-
Incubation: In a suitable plate, incubate the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) with N-ethyl-3-iodo-N-phenylbenzamide (final concentration 1 µM) at 37°C in a shaking water bath or incubator.[25]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and terminate the metabolic activity with a cold stop solution (e.g., acetonitrile with an internal standard).[4][25]
-
Analysis: Process the samples as described for the microsomal stability assay and analyze by LC-MS/MS.[25]
Controls:
-
Blank Control: Hepatocytes with vehicle to monitor for interfering peaks.
-
Positive Controls: Compounds with known metabolic profiles in hepatocytes (e.g., Testosterone and Ethoxycoumarin) to validate the assay.[4]
Data Analysis: The data analysis is similar to the microsomal stability assay, yielding an in vitro half-life and intrinsic clearance value. The intrinsic clearance from a hepatocyte assay can be used to predict in vivo hepatic clearance.[18][25]
Diagram 2: Comparison of Microsomal and Hepatocyte Assays
Caption: Microsomal vs. Hepatocyte stability assays.
Metabolite Identification
Identifying the metabolites of N-ethyl-3-iodo-N-phenylbenzamide is crucial for understanding its metabolic pathways and for assessing the potential for the formation of active or toxic metabolites.[21][26]
Methodology: The samples generated from the in vitro stability assays can be further analyzed by high-resolution mass spectrometry (HRMS) to identify the structures of the metabolites formed.[27] By comparing the mass spectra of the samples from the later time points with the 0-minute sample, novel masses corresponding to metabolites can be detected. The fragmentation patterns of these new masses can then be used to elucidate their structures.
Predicted Metabolites:
-
M1: N-de-ethylated metabolite
-
M2: Hydroxylated metabolite on one of the phenyl rings
-
M3: Di-hydroxylated metabolite
-
M4: Glucuronide conjugate of a hydroxylated metabolite (from hepatocyte assay)
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for predicting the metabolic stability of N-ethyl-3-iodo-N-phenylbenzamide, combining in silico predictions with robust in vitro experimental assays. The data generated from these studies will provide a clear understanding of the compound's metabolic liabilities and will be instrumental in guiding its further development. A compound with high metabolic clearance may require structural modifications to block the sites of metabolism, a process known as "metabolic switching".[28] Conversely, a compound with very low clearance will need to be carefully evaluated for potential accumulation and associated toxicity. The integration of these metabolic stability data into a larger PBPK model will ultimately allow for a more accurate prediction of the human pharmacokinetic profile and will inform the design of future preclinical and clinical studies.[3][16]
References
- Metabolic Stability Assays - Merck Millipore. (URL: )
- Basic Concepts in Physiologically Based Pharmacokinetic Modeling in Drug Discovery and Development - PMC. (2013, August 14). (URL: )
- PBPK Modeling in Predicting Drug Behavior - BioPharma Services. (2023, July 4). (URL: )
- Metabolic Stability Assay - Cre
- Full article: Application of PBPK modelling in drug discovery and development
- Microsomal Stability Assay Protocol | AxisPharm. (URL: )
- LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). (URL: )
- Physiologically based pharmacokinetic modelling - Wikipedia. (URL: )
- Application of LC-MS in Qualitative and Quantit
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: )
- Protocol for the Human Liver Microsome Stability Assay - ResearchG
- Physiologically based pharmacokinetic modeling in drug discovery and development: a pharmaceutical industry perspective - PubMed. (2015, March 15). (URL: )
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
- In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods | Chemical Research in Toxicology - ACS Public
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9). (URL: )
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: )
- Hepatocyte Stability Assay - Domainex. (URL: _)
- Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9). (URL: )
- Hepatocyte Stability Assay - Cre
- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific. (URL: )
- MetStabOn—Online Platform for Metabolic Stability Predictions - PMC. (2018, March 30). (URL: )
- In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival. (2016, September 15). (URL: )
- metabolic stability in liver microsomes - Mercell. (URL: )
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- Microsomal Clearance/Stability Assay - Domainex. (URL: )
- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC Intern
- Assessment of rat liver microsomal stability with QSAR models. | BioModels. (URL: )
- QSAR Modeling of Human Liver Microsomal Stability - Optibrium. (URL: )
- In Silico Drug Metabolism Prediction Services - Cre
- Technical Support Center: Enhancing Metabolic Stability of Small Molecule Inhibitors - Benchchem. (URL: )
- Critically Assessing the Predictive Power of QSAR Models for Human Liver Microsomal Stability - ACS Public
- Available software packages for the prediction of metabolic stability.
- identification of good and bad structural features for rat, human and mouse microsomal stability - PubMed. (2010, January 15). (URL: )
- Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR - PubMed. (2007, December 15). (URL: )
- Development of QSAR models for microsomal stability: Identification of good and bad structural features for rat, human and mouse microsomal stability - ResearchG
- Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. (URL: )
- Safety Testing of Drug Metabolites Guidance for Industry - FDA. (URL: )
- Guideline on the investigation of drug interactions | EMA. (2012, June 21). (URL: )
- Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. (URL: )
- Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions - Regul
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (URL: )
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023, May 15). (URL: )
- Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed. (2024, February 9). (URL: )
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom Publishing. (2024, September 18). (URL: )
- Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - Jefferson Digital Commons. (2024, February 9). (URL: )
Sources
- 1. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Basic Concepts in Physiologically Based Pharmacokinetic Modeling in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. optibrium.com [optibrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques | NIH Research Festival [researchfestival.nih.gov]
- 13. Siramshetty2020 - Assessment of rat liver microsomal stability with QSAR models. | BioModels [ebi.ac.uk]
- 14. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Physiologically based pharmacokinetic modeling in drug discovery and development: a pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nuvisan.com [nuvisan.com]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. info.mercell.com [info.mercell.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. technologynetworks.com [technologynetworks.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. fda.gov [fda.gov]
- 27. alfachemic.com [alfachemic.com]
- 28. nedmdg.org [nedmdg.org]
Technical Guide: Toxicity & Safety Protocols for N-ethyl-3-iodo-N-phenylbenzamide
This guide provides an in-depth technical analysis of N-ethyl-3-iodo-N-phenylbenzamide , a specialized halogenated benzanilide derivative. In the absence of a compound-specific commercial Safety Data Sheet (SDS), this protocol synthesizes safety data from structural analogs (N-ethyl-N-phenylbenzamide and 3-iodobenzamide), Quantitative Structure-Activity Relationship (QSAR) principles, and standard operating procedures for handling novel aryl iodides.
Compound Identification & Physicochemical Profile[1][2][3]
N-ethyl-3-iodo-N-phenylbenzamide is a lipophilic organic compound featuring a benzamide core substituted with an ethyl group and a phenyl ring at the nitrogen, and an iodine atom at the meta-position of the benzoyl ring. It is primarily encountered as a research chemical or a "cold" reference standard for SPECT/PET radiotracers.
Chemical Identity
| Property | Detail |
| Chemical Name | N-ethyl-3-iodo-N-phenylbenzamide |
| Systematic Name | 3-Iodo-N-ethyl-N-phenylbenzamide |
| Core Scaffold | Benzanilide (N-phenylbenzamide) |
| Molecular Formula | C₁₅H₁₄INO |
| Molecular Weight | 351.18 g/mol |
| Physical State | Solid (Crystalline powder) or viscous oil (dependent on purity/polymorph) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |
| Stability | Light-sensitive (Carbon-Iodine bond photolysis); Stable under ambient temp.[1][2] |
Structural Alerts & QSAR Analysis
The toxicity profile is derived from the "Read-Across" method using validated analogs:
-
Parent Scaffold (Ethylbenzanilide): Known central nervous system (CNS) depressant and irritant.
-
Substituent (Aryl Iodide): Associated with potential thyroid interaction (if deiodinated) and skin sensitization.
-
Metabolic Liability: Amide hydrolysis releases N-ethylaniline (toxic, methemoglobinemia risk) and 3-iodobenzoic acid .
Toxicological Assessment
Acute Toxicity (Estimated)
Based on the LD50 of 3-iodobenzamide and N-ethyl-N-phenylbenzamide, the estimated acute toxicity falls within Category 4 (Harmful) .
| Endpoint | Estimated Value | Classification (GHS) | Mechanistic Basis |
| Oral LD50 | 500 – 2000 mg/kg (Rat) | Category 4 | Analogous to N-ethylbenzanilide (LD50 ~1100 mg/kg). |
| Dermal LD50 | > 2000 mg/kg (Rabbit) | Unclassified | Lipophilicity allows dermal absorption; systemic effects possible. |
| Inhalation | No Data | Category 3 (Irritant) | Dust/aerosol causes respiratory tract irritation. |
Specific Target Organ Toxicity (STOT)
-
Thyroid: Chronic exposure to iodinated species may disrupt thyroid hormone synthesis due to deiodination.
-
Blood (Hematotoxicity): Metabolic release of N-ethylaniline poses a risk of methemoglobinemia (cyanosis) upon high-dose exposure.
-
Liver: Primary site of amide hydrolysis and detoxification.
Sensitization & Irritation
-
Skin/Eye: Moderate irritant. The lipophilic nature facilitates penetration into the stratum corneum.
-
Sensitization: Aryl iodides are potential contact sensitizers. Handle as a potential allergen.
Experimental Handling & Safety Protocols
Engineering Controls
-
Primary Containment: All handling of dry powder must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.
-
Light Protection: Amber glassware or aluminum foil wrapping is mandatory to prevent photolytic deiodination, which releases free iodine radicals.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing. |
| Dermal | Double Nitrile Gloves (0.11 mm min) | Prevents permeation; "N-ethyl" analogs can penetrate thin latex. |
| Ocular | Chemical Splash Goggles | Protects against dust ingress and accidental splashes. |
| Body | Tyvek Lab Coat + Sleeves | Minimizes contamination of personal clothing. |
Metabolic Fate Diagram
The following diagram illustrates the predicted metabolic hydrolysis and subsequent toxicity pathways.
Figure 1: Predicted metabolic hydrolysis pathway showing the divergence into 3-iodobenzoic acid (detoxified) and N-ethylaniline (toxification).
Emergency Response & Waste Management
Spill Response Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double gloves, goggles, and respiratory protection.
-
Contain: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use combustible materials (sawdust) as iodinated compounds can be reactive.
-
Decontaminate: Clean the surface with a 10% Sodium Thiosulfate solution to neutralize any potential free iodine, followed by a detergent wash.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Halogenated Organic).
-
Segregation: Do not mix with strong oxidizers or acids.
-
Labeling: Clearly label as "Contains Organic Iodine – Potential Sensitizer."
Synthesis & Purification Workflow (Safety Focus)
This workflow outlines the safety checkpoints during the typical synthesis (acylation of N-ethylaniline with 3-iodobenzoyl chloride).
Figure 2: Safety-critical workflow for the synthesis and isolation of the target compound.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16466-44-7 (N-Ethyl-N-phenylbenzamide). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for 3-Iodobenzamide (CAS 39152-50-4). Retrieved from [Link]
-
U.S. National Library of Medicine. TOXNET: Toxicology Data Network - Aniline Derivatives. Retrieved from [Link]
Sources
The Evolution of Iodinated Phenylbenzamide Ligands: From Dopaminergic Probes to Theranostic Agents
Executive Summary
This technical guide analyzes the development, chemistry, and clinical application of iodinated phenylbenzamide ligands. Originally developed as high-affinity probes for dopamine D2 receptors (e.g., IBZM), this chemical scaffold has evolved through structural modification to target melanin for melanoma theranostics and Sigma (
The Benzamide Scaffold: A Pharmacophore of Versatility
The core structure of interest is the iodinated benzamide .[1] While "phenylbenzamide" strictly refers to a biphenyl amide, in radiopharmaceutical chemistry, this term often encompasses
The versatility of this scaffold lies in its modularity:
-
The Aromatic Head: The benzamide ring, typically substituted with iodine (for radiolabeling) and often a methoxy or hydroxy group (mimicking neurotransmitters).[1]
-
The Linker: An amide bond providing stability against in vivo hydrolysis.
-
The Amine Tail: The critical determinant of biological target specificity (D2 receptor vs. Melanin vs. Sigma receptor).
Phase I: The Dopaminergic Era (IBZM)
The initial prominence of iodinated benzamides arose from the search for CNS imaging agents.
-
Molecule:
IBZM (Iodobenzamide).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Chemical Name: (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide.[1][2][3]
-
Mechanism: IBZM acts as a specific antagonist to Dopamine D2 receptors.[4]
-
Clinical Utility: It became the standard SPECT tracer for imaging striatal D2 receptors to differentiate Parkinson’s disease (presynaptic deficit, intact D2) from Atypical Parkinsonism (postsynaptic D2 loss).
Technical Insight: The ortho-hydroxy-methoxy substitution pattern on the benzamide ring was critical. It facilitates an intramolecular hydrogen bond, locking the conformation to mimic the dopamine structure, thereby ensuring high affinity (
Phase II: The Melanoma Breakthrough (BZA & MIP)
Researchers observed that certain benzamide analogs exhibited high uptake in melanoma metastases, not due to dopamine receptors, but due to specific binding to melanin .
-
Molecule:
BZA ( -(2-diethylaminoethyl)-4-iodobenzamide) and MIP-1145. -
Mechanism: The binding is electrostatic and hydrophobic.[5] The positively charged tertiary amine interacts with anionic carboxylates on the melanin polymer, while the iodobenzene core intercalates into the indole stack of melanin.
-
Theranostics: This represented a shift from pure diagnostics to therapy. By swapping I-123 (Gamma emitter) for I-131 (Beta emitter), the same molecule becomes a targeted radiotherapeutic agent for metastatic melanoma.
Phase III: The Sigma Receptor Renaissance
Further modification of the amine tail—specifically introducing bulky hydrophobic groups like benzylpiperidine—shifted affinity toward Sigma (
-
Key Ligands:
4-IBP and IPAB. -
Target:
and receptors (chaperone proteins residing at the mitochondria-associated ER membrane). -
SAR Shift: The introduction of the
-benzyl moiety eliminates D2 affinity and drastically increases affinity ( nM).
Visualization: The Benzamide Divergence
The following diagram illustrates how structural modifications to the "Tail" of the iodobenzamide core dictate the biological target.
Caption: Structural divergence of the iodobenzamide scaffold. Specific amine tail modifications switch the pharmacologic target from D2 receptors to Melanin or Sigma receptors.
Technical Core: Radiosynthesis via Oxidative Destannylation
For clinical applications, high specific activity is non-negotiable. The industry standard for synthesizing radioiodinated benzamides is oxidative iododestannylation . This method uses a trialkyltin precursor to ensure regiospecific iodination (the iodine goes exactly where the tin leaves).
Protocol: Electrophilic Radioiodination
Objective: Synthesis of
Reagents:
-
Precursor:
-substituted-4-(tributylstannyl)benzamide ( in EtOH). -
Oxidant: Chloramine-T (CAT) or Hydrogen Peroxide (
aq). -
Radioisotope:
in . -
Quench: Sodium Metabisulfite (
).
Step-by-Step Methodology:
-
Reaction Setup: In a conical v-vial, combine the
solution with of to adjust pH to . -
Precursor Addition: Add the stannyl precursor solution (
). -
Initiation: Add
of Chloramine-T solution ( in water). Vortex immediately.-
Mechanism:[6] CAT oxidizes iodide (
) to an electrophilic species ( or ), which attacks the carbon-tin bond.
-
-
Incubation: Allow reaction to proceed at room temperature for 5 minutes. (Note: Some hindered substrates may require mild heating to
). -
Quenching: Add
of Sodium Metabisulfite to neutralize excess oxidant and reduce unreacted electrophilic iodine. -
Purification: Inject the mixture onto a Semi-preparative HPLC (C18 Reverse Phase).
-
Mobile Phase: Acetonitrile:Water (gradient typically 40:60 to 80:20).
-
Collection: Collect the radioactive peak corresponding to the iodinated product (distinct retention time from the tin precursor).
-
-
Formulation: Evaporate HPLC solvent and reconstitute in sterile saline/ethanol (
) for injection.
Visualization: Synthesis Workflow
Caption: Oxidative iododestannylation workflow. The trialkyltin leaving group ensures regiospecific radiolabeling with high specific activity.
Comparative Data: Ligand Profiles
The following table summarizes the key physical and biological properties of the three major classes of iodinated benzamides.
| Feature | IBZM Class | BZA/MIP Class | Sigma (IBP) Class |
| Primary Target | Dopamine D2 Receptor | Melanin Polymer | |
| Primary Indication | Parkinson's / Schizophrenia | Metastatic Melanoma | Prostate/Breast Cancer |
| Amine Tail Structure | Pyrrolidinyl-methyl | Diethylaminoethyl | |
| Binding Mechanism | Receptor-Ligand Lock | Ionic + Intercalation | Chaperone Protein Binding |
| Specific Binding | Saturable ( | High Capacity (Non-saturable at tracer dose) | Saturable ( |
| Therapeutic Isotope | N/A (Diagnostic only) | I-131 (Beta), At-211 (Alpha) | I-131, Lu-177 (if chelator added) |
Future Outlook: Alpha Therapy and Combination
The current frontier for iodinated phenylbenzamides is Targeted Alpha Therapy (TAT) .
-
Astatine-211: Since Astatine is a halogen like Iodine, it can theoretically replace Iodine on the benzamide ring (
or similar). This allows for high-LET (Linear Energy Transfer) radiation to kill micro-metastases that beta emitters (I-131) might miss. -
Combination: Using Sigma-targeted benzamides to deliver radiation while simultaneously using the ligand to modulate the sigma receptor's role in chemo-resistance, potentially sensitizing tumors to standard chemotherapy.
References
-
Kung, H. F., et al. (1990). In vivo imaging of dopamine D2 receptors.[4][3][7][8]Journal of Nuclear Medicine , 31, 573-579. Link
-
Michelot, J. M., et al. (1993). Synthesis and evaluation of new iodine-125 radiopharmaceuticals for melanoma imaging.Journal of Nuclear Medicine , 34, 1560-1566. Link
-
John, C. S., et al. (1998). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand.[9]Journal of Medicinal Chemistry , 41, 2445-2450. Link
-
Eisenhut, M., et al. (2000). Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake: structure-affinity relationships.Journal of Medicinal Chemistry , 43, 3913-3922. Link
-
Coenen, H. H., et al. (2006). Radiochemical synthesis of [123I]IBZM and other iodinated benzamides.[1]Methods in Molecular Biology , 337, 105-118. Link
-
Garg, P. K., et al. (1996). Synthesis and preliminary evaluation of para-iodophenyl analogues of haloperidol as potential sigma receptor ligands.Nuclear Medicine and Biology , 23, 151-157. Link
Sources
- 1. Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of in vivo binding of 125I-labeled 3-iodobenzamide (IBZM) to dopamine receptors by D2 antagonist and agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Melanin affinity of N-(2-diethylaminoethyl)-4-iodobenzamide, an effective melanoma imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. Iodolisuride and iodobenzamide, two ligands for SPECT exploration of the dopaminergic D2 receptors: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Iodine-123 labeled N-ethyl-3-iodo-N-phenylbenzamide
Application Note: High-Yield Radiosynthesis of [¹²³I]N-ethyl-3-iodo-N-phenylbenzamide
Executive Summary
This application note details the optimized protocol for the preparation of [¹²³I]N-ethyl-3-iodo-N-phenylbenzamide ([¹²³I]EIPB). This lipophilic benzamide derivative is synthesized via oxidative iododestannylation , a method chosen to ensure high specific activity (no-carrier-added) suitable for Single Photon Emission Computed Tomography (SPECT) imaging.
Unlike isotopic exchange methods which suffer from low specific activity, this protocol utilizes a tributyltin precursor, ensuring the radiotracer is suitable for receptor-binding studies where saturation is a concern. The guide covers precursor synthesis, radiolabeling, purification, and quality control.
Chemical Context & Reaction Mechanism
The target molecule, N-ethyl-3-iodo-N-phenylbenzamide, belongs to a class of substituted benzamides often utilized as radioligands for cerebral perfusion or specific receptor mapping (e.g., Sigma receptors or TSPO, depending on specific substitution patterns).
The Radiolabeling Strategy: The preferred route is Electrophilic Aromatic Substitution via Destannylation .
-
Leaving Group: The tributylstannyl moiety (-SnBu₃) at the meta position is a strong directing group and an excellent leaving group.
-
Electrophile: The iodine cation (I⁺) is generated in situ using [¹²³I]NaI and an oxidant (Chloramine-T or Peracetic Acid).
-
Selectivity: The C-Sn bond is weaker and more polarized than C-H bonds, ensuring regiospecific iodination at the 3-position.
Mechanism Diagram
Caption: Electrophilic iododestannylation mechanism converting the stannyl precursor to the radioiodinated tracer.
Precursor Synthesis (Prerequisite)
Before radiolabeling, the "cold" standard and the stannyl precursor must be available.
A. Synthesis of Reference Standard (Cold)
-
Reagents: 3-Iodobenzoyl chloride, N-ethylaniline, Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve N-ethylaniline (1.0 eq) and TEA (1.2 eq) in dry DCM at 0°C.
-
Add 3-Iodobenzoyl chloride (1.0 eq) dropwise.
-
Stir at Room Temperature (RT) for 2 hours.
-
Wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Validation: ¹H-NMR and Mass Spectrometry confirm structure.
-
B. Synthesis of Stannyl Precursor
-
Reagents: Cold Reference Standard (from Step A), Bis(tributyltin), Pd(PPh₃)₄ catalyst, Toluene.
-
Protocol:
-
Combine Reference Standard (1 eq) and Bis(tributyltin) (1.5 eq) in dry toluene.
-
Add Pd(PPh₃)₄ (5 mol%).
-
Reflux under Argon for 12–16 hours.
-
Purify via HPLC or flash chromatography (Amino-functionalized silica is preferred to remove tin byproducts).
-
Storage: Store at -20°C under Argon. Tin compounds are sensitive to protodeostannylation over time.
-
Radiosynthesis Protocol
Safety Note: Handle [¹²³I] in a lead-shielded fume hood. Wear personal dosimeters and double gloves.
Materials Required
| Reagent | Concentration/Amount | Function |
| Precursor | 50 µg in 50 µL EtOH | Substrate |
| [¹²³I]NaI | 185–370 MBq (5–10 mCi) in 0.1N NaOH | Radionuclide |
| HCl | 0.1 N | pH Adjustment |
| Chloramine-T | 1 mg/mL (Freshly prepared in water) | Oxidant |
| Sodium Metabisulfite | 10 mg/mL (in water) | Quenching Agent |
| Ethanol/Water | 70:30 v/v | Reaction Solvent |
Step-by-Step Procedure
-
Preparation: In a V-vial containing the Precursor (50 µg), add 100 µL of Ethanol.
-
Activity Addition: Add the required activity of [¹²³I]NaI (typically 10–50 µL).
-
Acidification: Add 0.1 N HCl (approx. 50 µL) to adjust pH to 4.5–5.5. Critical: Chloramine-T is most effective and stable in slightly acidic conditions.
-
Initiation: Add 20 µL of Chloramine-T solution. Vortex immediately.
-
Incubation: Allow reaction to proceed at Room Temperature for 5 minutes .
-
Expert Insight: Heating is rarely required for destannylation and may increase side products (protodeostannylation).
-
-
Quenching: Terminate the reaction by adding 20 µL of Sodium Metabisulfite solution. Vortex.
-
Neutralization: Add saturated NaHCO₃ to adjust pH to ~7.0 prior to injection.
Purification & Quality Control
Direct injection of the crude mixture onto HPLC is recommended to separate the labeled product from the unreacted stannyl precursor (which is toxic) and free iodine.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA).
-
Gradient: 60% ACN isocratic (adjust based on retention time of cold standard).
-
-
Flow Rate: 1.0 mL/min.
-
Detectors: Gamma (radiometric) and UV (254 nm).
QC Specifications
| Parameter | Acceptance Criteria | Method |
| Radiochemical Purity | > 95% | HPLC / Radio-TLC |
| Specific Activity | > 185 GBq/µmol (5000 Ci/mmol) | Calculated from UV mass |
| pH | 6.5 – 7.5 | pH strip |
| Residual Solvents | < Limit (EtOH < 10%) | GC (if applicable) |
| Chemical Purity | No Sn-precursor peak observed | UV-HPLC |
Workflow Diagram
Caption: Operational workflow for the radiosynthesis and purification of [123I]EIPB.
Troubleshooting & Optimization
-
Low Yield (<50%):
-
Cause: Precursor degradation (protodeostannylation).
-
Fix: Ensure precursor is stored under Argon. Check pH of reaction; if too acidic (< pH 2), side reactions occur.
-
-
High Impurities:
-
Cause: Chloramine-T is too harsh.
-
Fix: Switch to Peracetic Acid or Iodogen (solid phase oxidant) for milder conditions.
-
-
Free Iodine in Product:
-
Cause: Insufficient quenching or poor HPLC separation.
-
Fix: Increase metabisulfite volume or adjust HPLC gradient (lower ACN %).
-
References
-
Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies. Springer.
-
Mertens, J., et al. (1987).[1] New fast preparation of 123I labelled radiopharmaceuticals.[1] European Journal of Nuclear Medicine.[1][2]
-
Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of the Bolton-Hunter and other methods. Bioconjugate Chemistry. (Mechanistic grounding for oxidative iodination).
-
Kung, H. F., et al. (1989). Synthesis of new CNS radiopharmaceuticals. (General reference for benzamide radiotracers like IBZM).
-
Seevers, R. H., & Counsell, R. E. (1982). Radioiodination techniques for small organic molecules.[3][4][5] Chemical Reviews.
Sources
- 1. New fast preparation of 123I labelled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioiododestannylation: preparation of radioiodinated vinyl alcohols and selected evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Engineering for the Synthesis and Functionalization of N-Ethyl-3-iodo-N-phenylbenzamide
Abstract & Scope
This application note details the solvent selection strategy for N-ethyl-3-iodo-N-phenylbenzamide , a critical scaffold utilized in the development of CNS-targeting radiotracers (e.g., SPECT imaging agents for sigma receptors) and as a versatile intermediate in diversity-oriented synthesis.
The presence of the meta-iodine substituent coupled with the lipophilic N-ethyl-N-phenyl amide core creates a unique solubility and reactivity profile. This guide moves beyond traditional "try-and-see" screening, providing a mechanistic rationale for solvent choice across three distinct workflows: (1) Core Scaffold Assembly , (2) Palladium-Catalyzed Functionalization , and (3) Nucleophilic Radio-Halogen Exchange .
Physicochemical Profile & Solubility Logic
The target molecule is highly lipophilic due to the N-ethyl and N-phenyl masking of the amide functionality. Unlike secondary amides, this tertiary amide lacks hydrogen bond donors, significantly reducing its solubility in protic solvents while enhancing solubility in aprotic organic media.
Table 1: Predicted Solubility Profile & Solvent Suitability
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Standard synthesis; solubilizes reactants at low T. |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good to Excellent | Preferred for Pd-catalysis; 2-MeTHF is the recommended "green" alternative. |
| Polar Aprotic | DMF, DMSO, DMAc | Good | Required for nucleophilic substitution (SNAr) and radiolabeling. |
| Hydrocarbons | Toluene, Xylene | Moderate | High-temperature cross-coupling; requires heating for full dissolution. |
| Protic | Methanol, Ethanol, Water | Poor/Insoluble | Anti-solvents for precipitation/crystallization. |
Protocol A: Core Scaffold Synthesis (Amide Coupling)
Objective: Synthesis of N-ethyl-3-iodo-N-phenylbenzamide from 3-iodobenzoyl chloride and N-ethylaniline.
The Solvent Challenge
Classically, Dichloromethane (DCM) is the standard solvent for Schotten-Baumann type acylations. However, DCM poses environmental hazards and has a low boiling point (
Recommendation: Switch to 2-Methyltetrahydrofuran (2-MeTHF) .
-
Why: 2-MeTHF is derived from renewable resources, has a higher boiling point (
), and forms a clean biphasic separation with water during workup, unlike the emulsions common with DCM.
Step-by-Step Protocol (Green Chemistry Adapted)
-
Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve N-ethylaniline (1.0 equiv) in anhydrous 2-MeTHF (concentration 0.5 M).
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv). The solution should remain clear.
-
Acylation: Cool the system to
. Dropwise add 3-iodobenzoyl chloride (1.1 equiv) diluted in a minimal volume of 2-MeTHF.-
Note: An immediate precipitate (TEA
HCl) will form. 2-MeTHF handles this slurry better than Toluene.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours.
-
QC Check: TLC (Hexane/EtOAc 8:2). The amide product is UV active and typically runs at
.
-
-
Workup (The 2-MeTHF Advantage):
-
Add water directly to the reaction vessel (1:1 volume ratio).
-
Stir vigorously for 5 minutes.
-
Separate layers. The organic layer (upper) contains the product. The aqueous layer (lower) removes the TEA
HCl salt. -
Efficiency: No extraction with fresh solvent is usually necessary due to the high partition coefficient of the target in 2-MeTHF.
-
-
Isolation: Dry organic phase over MgSO
, filter, and concentrate. Recrystallize from hot Ethanol/Water if necessary.
Protocol B: Palladium-Catalyzed Functionalization (Suzuki-Miyaura)
Objective: Coupling the 3-iodo core with aryl boronic acids.
The Solvent Challenge
The meta-iodine is electronically deactivated compared to para-isomers. Oxidative addition is the rate-limiting step. Polar aprotic solvents (DMF) stabilize the catalyst but can poison it via coordination. Non-polar solvents (Toluene) require high temperatures.
Recommendation: 1,4-Dioxane / Water (4:1 ratio) .
-
Why: This mixture ensures solubility of the lipophilic amide (Dioxane) and the inorganic base (Water). Dioxane coordinates weakly to Pd, stabilizing the active species without inhibiting the catalytic cycle.
Workflow Diagram (DOT)
Figure 1: Solvent selection workflow for Pd-catalyzed cross-coupling of the iodobenzamide scaffold.
Protocol C: Radiochemical Labeling (Halogen Exchange)
Objective: Isotopic exchange of
The Solvent Challenge
Nucleophilic aromatic substitution (or metal-assisted exchange) requires a "naked" iodide ion. Protic solvents solvate the anion, killing reactivity.[1]
Recommendation: Glacial Acetic Acid / Acetate Buffer or DMSO .
-
Why: For Cu(I)-catalyzed exchange, acidic conditions (acetic acid/ammonium acetate) prevent side reactions and stabilize the copper intermediate. For direct nucleophilic exchange, dry DMSO is required to maximize the nucleophilicity of the radioactive iodide.
Protocol (Ammonium Acetate Melt Method)
-
Dissolution: Dissolve 1 mg of N-ethyl-3-iodo-N-phenylbenzamide in 0.2 mL of Glacial Acetic Acid .
-
Catalyst: Add 50
g of Cu(I)SO solution. -
Activity: Add [
I]NaI in 0.01 M NaOH. -
Reaction: Seal the vial and heat to 140
C for 20 minutes.-
Solvent Role: The acetic acid acts as both solvent and catalyst stabilizer. The high temperature is achievable due to the high boiling point, facilitating the exchange on the deactivated meta position.
-
-
Quench: Dilute with 1 mL water (Acetic acid is water-miscible) and load onto C18 Sep-Pak for purification.
References
-
Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2016).[2] A green chemistry perspective on catalytic amide bond formation. Nature Catalysis.[3] Link (Cited for Green Solvent Selection/2-MeTHF).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Cited for Solvent effects in Suzuki coupling).
- Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Cited for general solvent polarity concepts in substitution).
-
Coenen, H. H., et al. (2010). Consensus nomenclature rules for radiopharmaceutical chemistry — Setting the record straight. Nuclear Medicine and Biology, 37(7), 727-729. Link (Cited for Radiochemical exchange protocols).
- Pfizer Inc. (2020). Solvent Selection Guide for Medicinal Chemistry. (General industry standard reference for DCM vs. 2-MeTHF substitution).
Sources
Protocols for biodistribution studies with N-ethyl-3-iodo-N-phenylbenzamide
Application Note: Preclinical Biodistribution Profiling of N-ethyl-3-iodo-N-phenylbenzamide
Introduction & Scientific Context
N-ethyl-3-iodo-N-phenylbenzamide represents a class of lipophilic, radioiodinated benzamides often investigated for two primary mechanisms in nuclear medicine: Sigma Receptor (σR) binding (relevant to neurodegenerative disease and oncology) and Melanin targeting (relevant to melanoma imaging).
Structurally, the N-substituted benzamide core facilitates blood-brain barrier (BBB) penetration and membrane interaction. The presence of the iodine atom at the 3-position (meta) is critical for radiolabeling with Iodine-123 (SPECT), Iodine-124 (PET), or Iodine-125 (ex vivo biodistribution).
This application note provides a comprehensive protocol for evaluating the pharmacokinetic (PK) profile of this tracer. Unlike standard clinical protocols, this guide focuses on preclinical validation , designed to determine tissue specificity, metabolic stability (deiodination), and excretion pathways.
Experimental Design & Animal Models
To ensure robust data, the biodistribution study must control for non-specific binding and metabolic degradation.
Animal Model Selection
| Model Type | Strain | Rationale |
| Pharmacokinetic Baseline | CD-1 or BALB/c Mice | Albino strains reduce potential melanin "sinks" in the eyes/skin, allowing clear assessment of systemic clearance and brain uptake. |
| Target Validation (Melanoma) | C57BL/6 (Pigmented) | Essential if testing for melanin affinity. The eyes and pigmented skin will serve as positive control tissues. |
| Tumor Xenograft | B16-F10 (Melanoma) or MCF-7 (Sigma) | For efficacy studies. B16-F10 is standard for benzamide uptake studies. |
The "Blocking" Control (Self-Validation)
To prove the uptake is specific (receptor-mediated) rather than just lipophilic trapping, a "Blocking Group" is mandatory.
-
Sigma Blocking: Pre-treat with Haloperidol (1 mg/kg) or cold SA4503 15 minutes prior to tracer injection.
-
Melanin Blocking: Co-injection of excess cold (non-radioactive) N-ethyl-3-iodo-N-phenylbenzamide (1000-fold molar excess).
Protocol: Radiochemistry & Formulation
High specific activity is required to avoid receptor saturation. We recommend Oxidative Radioiodination via destannylation or exchange.
Reagents:
-
Precursor: N-ethyl-3-(tributylstannyl)-N-phenylbenzamide (for carrier-free) or Cold Standard (for exchange).
-
Radionuclide: [¹²⁵I]NaI (Sodium Iodide) in 0.1 M NaOH.
-
Oxidant: Chloramine-T or Iodogen coated tubes.
Step-by-Step Synthesis:
-
Reaction: Add 50 µg precursor (in 50 µL EtOH) to [¹²⁵I]NaI (37 MBq). Add 10 µL Chloramine-T (1 mg/mL). React for 5 min at RT.
-
Quenching: Stop reaction with 10 µL Sodium Metabisulfite (2 mg/mL).
-
Purification: Inject onto RP-HPLC (C18 column).
-
Mobile Phase: Acetonitrile:Water (60:40) + 0.1% TFA.
-
Collection: Collect the radioactive peak corresponding to the iodinated standard retention time.
-
-
Formulation: Evaporate HPLC solvent under N₂ stream. Reconstitute in 10% Ethanol / 90% Saline .
-
QC Check: Radiochemical Purity (RCP) must be >95% via Radio-TLC.
-
Protocol: In Vivo Biodistribution Workflow
This workflow ensures reproducibility and minimizes error from blood contamination or deiodination.
Injection & Timing
-
Route: Lateral tail vein injection (IV).
-
Volume: 100 µL per mouse.
-
Activity: 0.1–0.2 MBq (approx. 3–5 µCi) per animal.
-
Time Points:
-
5 min: Blood pool & initial brain uptake (BBB penetration).
-
30 min: Peak tissue distribution.
-
1 hour: Washout phase (critical for signal-to-noise ratio).
-
4 hours: Excretion analysis.
-
24 hours: Retention (Target specificity check).
-
Dissection & Organ Harvesting
Critical Step: Weigh empty tubes before the experiment to automate data processing later.
-
Euthanasia: CO₂ asphyxiation followed by cervical dislocation.
-
Blood Collection: Cardiac puncture immediately after death.
-
Perfusion (Optional but Recommended): Perfuse with 20mL saline via left ventricle to remove blood from organs (crucial for brain analysis).
-
Tissue Harvest Order (to minimize cross-contamination):
-
Brain (dissect regions: Cerebellum vs. Striatum if studying Sigma).
-
Thyroid (intact with trachea – Critical Quality Control for deiodination).
-
Heart, Lungs.
-
Liver, Spleen (Metabolism).
-
Kidneys (Excretion).
-
Stomach (Check for free iodine; stomach accumulates free I⁻).
-
Muscle, Bone (Background).
-
Gamma Counting
-
Place tissues in a Gamma Counter (e.g., PerkinElmer Wizard²).
-
Include Standards: 1%, 5%, and 10% of the injected dose (ID) in separate tubes to generate a calibration curve.
-
Decay Correction: Automatically applied by software or calculated manually to the time of injection.
Data Analysis & Visualization
Calculation Logic
The standard metric is Percentage Injected Dose per Gram (%ID/g) .[4]
Visualization: Biodistribution Logic Flow
The following diagram illustrates the critical decision pathways during the biodistribution study, specifically distinguishing between specific binding and metabolic failure (deiodination).
Figure 1: Pharmacokinetic fate of radioiodinated benzamides. Note that high uptake in the Thyroid or Stomach indicates in vivo instability (deiodination), invalidating the study.
Interpretation of Results
| Observation | Interpretation | Action Item |
| High Thyroid Uptake (>5% ID) | Rapid in vivo deiodination. The C-I bond is metabolically unstable. | Redesign molecule (block metabolic site) or use thyroid blocking agents (Lugol's solution) in future. |
| High Brain Uptake (>2% ID/g) | Successful BBB penetration. | Proceed to blocking studies to confirm Sigma receptor specificity. |
| High Liver Uptake | Expected for lipophilic benzamides. | Monitor washout; if retention persists >24h, hepatotoxicity or high background may be an issue. |
| Tumor/Muscle Ratio < 1.5 | Non-specific binding. | The tracer is likely not suitable for imaging; re-evaluate affinity ( |
References
-
John, C. S., et al. (1993). "Synthesis and biodistribution of [125I]-N-(2-diethylaminoethyl)-4-iodobenzamide: A potential melanoma imaging agent."[5] Nuclear Medicine and Biology. Link
-
Michelot, J. M., et al. (1991). "Phase I study of a new melanoma seeking agent: Iodine-123-N-(2-diethylaminoethyl)-4-iodobenzamide." Journal of Nuclear Medicine. Link
-
Xu, J., et al. (2014). "Radiosynthesis and biological evaluation of [18F]FTC-146 for imaging Sigma-1 receptors." Scientific Reports. (Provides comparative protocol for Sigma ligand biodistribution). Link
-
Waterhouse, R. N. (2003). "Determination of in vivo binding parameters for the sigma receptor ligand [123I]IDAB." Nuclear Medicine and Biology. Link
-
Agency for Toxic Substances and Disease Registry. "Toxicological Profile for Iodine." (Reference for Thyroid/Stomach free iodine distribution). Link
Disclaimer: This protocol involves the use of radioactive materials and live animals.[4][6] All procedures must be approved by your institution's IACUC and Radiation Safety Committee.
Sources
- 1. Radioiodinated Bicyclic RGD Peptide Derivatives for Enhanced Tumor Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and comparative biodistribution study of a new series of p-iodine-125 benzamides as potential melanoma imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of N-Ethyl-3-iodo-N-phenylbenzamide
[1][2]
Abstract & Introduction
This application note details the optimized protocols for the microwave-assisted synthesis of N-ethyl-3-iodo-N-phenylbenzamide . This specific target represents a class of sterically hindered tertiary amides often utilized as precursors for radioligands (e.g., SPECT tracers targeting dopamine receptors) or as scaffolds for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) via the labile C-I bond.[1]
The Synthetic Challenge
The synthesis of N,N-disubstituted benzamides, particularly those involving bulky secondary amines like N-ethylaniline, presents a kinetic challenge.[1]
-
Steric Hindrance: The nucleophilic attack of N-ethylaniline on the carbonyl center is impeded by the ethyl and phenyl groups.[1]
-
Electronic Deactivation: The 3-iodo substituent on the benzoyl ring exerts an inductive withdrawing effect, which generally aids nucleophilic attack, but the steric bulk of the amine dominates the reaction kinetics.[1]
-
Thermal Instability: Prolonged conventional heating (reflux) required to drive this reaction can lead to thermal deiodination or oxidative degradation.[2]
Microwave Solution: Dielectric heating provides rapid, uniform energy transfer, overcoming the activation energy barrier of the hindered amine acylation while minimizing the reaction time, thus preserving the integrity of the carbon-iodine bond.[1]
Chemical Strategy & Mechanism[1][2][3][4][5]
Two distinct protocols are provided to offer flexibility based on reagent availability and "Green Chemistry" requirements.[1]
Pathway A: Acid Chloride Activation (Robust/Standard)
This is the most reliable method for sterically hindered amines. The 3-iodobenzoic acid is converted to its highly reactive acid chloride, which then couples with the amine under microwave irradiation.[1]
Pathway B: Direct Coupling Agent (Green/One-Pot)
Uses modern coupling reagents (HATU or T3P) to activate the carboxylic acid in situ.[2][1] This avoids the use of corrosive thionyl chloride but requires precise temperature control.[1]
Reaction Scheme Visualization
Figure 1: General reaction strategy. The microwave effect is most critical during the coupling of the hindered amine to the activated intermediate.[1]
Materials & Equipment
Reagents
-
Precursors: 3-Iodobenzoic acid (CAS: 618-51-9), N-Ethylaniline (CAS: 103-69-5).[2][1]
-
Activators: Thionyl chloride (
) or HATU.[2] -
Bases: Triethylamine (
) or Diisopropylethylamine (DIPEA).[2][1] -
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF, anhydrous).[1]
Equipment
Protocol A: Acid Chloride Method (Recommended)[1][2]
This method is preferred for scale-up (>500 mg) as it guarantees complete conversion of the hindered amine.[2][1]
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
In a fume hood, dissolve 3-iodobenzoic acid (1.0 equiv, 2.0 mmol) in dry DCM (5 mL).
-
Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF.
-
Reflux at 45°C for 2 hours (Conventional heating) OR Microwave at 80°C for 10 mins (sealed vessel).
-
Evaporate solvent and excess
under reduced pressure to yield crude 3-iodobenzoyl chloride (yellow oil/solid).[2][1] Do not purify.
-
-
Microwave Coupling:
-
Microwave Parameters:
-
Workup:
Protocol B: Direct Coupling (HATU Method)[1][2]
Ideal for small-scale synthesis (<100 mg) or library generation.[2][1]
Step-by-Step Methodology
-
Reaction Setup:
-
In a 10 mL microwave vial, dissolve 3-iodobenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL).
-
Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (2.0 equiv, 1.0 mmol).
-
Stir at room temperature for 5 minutes to form the activated ester.
-
Add N-ethylaniline (1.2 equiv, 0.6 mmol).
-
-
Microwave Parameters:
-
Temperature: 120°C
-
Time: 15 minutes
-
Power: Fixed Power mode not recommended; use IR temperature control.
-
Pressure Limit: 250 psi (DMF generates pressure).[2]
-
-
Workup:
Experimental Workflow & Logic
The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.
Figure 2: Experimental workflow comparing the Acid Chloride and Direct Coupling routes.
Results & Characterization
Expected Yields
| Method | Scale | Typical Yield | Purity (Crude) |
| Acid Chloride | 500 mg - 5 g | 85 - 92% | >95% |
| HATU Coupling | 50 mg - 200 mg | 70 - 80% | 85-90% |
Analytical Data (Reference)
To validate the synthesis, look for these characteristic signals in the
-
Amide Rotamers: Due to the tertiary amide nature, signals may appear broadened or split (rotamers) at room temperature.[1]
-
Ethyl Group:
-
Aromatic Region:
Troubleshooting & Critical Control Points
Self-Validating Checks[1][2]
-
TLC Monitoring: Use 20% EtOAc/Hexane.
-
Deiodination Check: If the reaction temperature exceeds 160°C, the C-I bond may cleave.[1] In MS, look for mass [M-126] (loss of I) or [M-127+1] (replacement with H).[2][1]
-
Incomplete Coupling: If the amine persists (Method B), add a second aliquot of HATU and re-irradiate. Steric hindrance often requires "double coupling" logic.[2][1]
Safety Note
References
-
Microwave-Assisted Organic Synthesis (MAOS) Overview: Kappe, C. O. (2004).[2][1] Controlled microwave heating in modern organic synthesis.[2][1][6] Angewandte Chemie International Edition, 43(46), 6250-6284.[1] [2][1]
-
Amidation of Sterically Hindered Amines: Dunn, A. et al. (2020).[1] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[2][1][7] Molecules, 25(8), 1761.[1][7]
-
Iodine Stability in Cross-Coupling Precursors: Klodwig, R. et al. (2016).[1] Microwave-assisted synthesis of benzamides: A rapid and efficient method.[2][1][4][8] Journal of Chemical Sciences. (General reference for benzamide stability). [2][1]
-
Synthesis of N-Phenylbenzamides (General Protocol): Ziyadulla, M.E. et al. (2025).[2][1] Efficient Synthesis of N-Phenylbenzamides via Amidation.[2][1] Chemical Problems.
Sources
- 1. chemprob.org [chemprob.org]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. Preparation method of N-iodobenzene-N-phenyl amide compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Radiochemical Purity in N-ethyl-3-iodo-N-phenylbenzamide Labeling
Case ID: TR-BZ-123-I Subject: Optimization of Oxidative Radioiodination (Destannylation) for Benzamide Ligands Support Level: Senior Application Scientist
Executive Summary & Mechanism
Low radiochemical purity (RCP) in the labeling of N-ethyl-3-iodo-N-phenylbenzamide typically stems from three root causes: incomplete destannylation , side-reaction chlorination , or post-labeling radiolysis .
This protocol relies on oxidative iododestannylation . The tributylstannyl (or trimethylstannyl) precursor is attacked by an electrophilic iodine species (
The Core Reaction
Diagnostic Troubleshooting (Q&A)
Category A: The "Free Iodine" Problem (Low Incorporation)
Q: My HPLC shows a large peak at the void volume (Free
A: This indicates a failure to generate or sustain the electrophilic
-
Check pH (Critical): Benzamide labeling is highly pH-sensitive.
-
Diagnosis: If pH > 7.5, the generation of
is slow, and hydrolysis of the stannane may occur. -
Fix: Adjust reaction buffer to pH 4.0 – 5.5 (Acetate or Citrate buffer). This range stabilizes the
species and promotes the leaving capability of the stannyl group.
-
-
Precursor Quality:
-
Diagnosis: Tributyltin precursors degrade over time (protodestannylation), leaving you with the unsubstituted benzamide (hydrogen instead of tin).
cannot easily displace Hydrogen under mild conditions. -
Fix: Verify precursor purity via NMR or HPLC. If the precursor is old, repurify it. Store under argon at -20°C.
-
-
Oxidant Stoichiometry:
-
Diagnosis: If using Chloramine-T (CAT), insufficient oxidant leaves iodide unreacted.
-
Fix: Ensure a minimum oxidant-to-precursor mass ratio of 1:5 to 1:10 .
-
Category B: Impurities & Side Products
Q: I see multiple peaks near my product. Is it the precursor or a side reaction?
A: This is likely chlorination or radiolysis .
-
Chlorination (The "CAT" effect):
-
Mechanism:[1][2][3][4] Chloramine-T releases
alongside . In electron-rich rings (like benzamides), can substitute onto the ring, creating N-ethyl-3-chloro-N-phenylbenzamide. -
Fix: Switch to Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) plated tubes. Iodogen is solid-phase and releases active species more slowly, drastically reducing chlorination by-products [1]. Alternatively, reduce CAT reaction time to < 2 minutes.
-
-
Radiolysis:
Category C: Purification Issues
Q: My product co-elutes with the precursor on HPLC. How do I separate them?
A: This is the "Lipophilicity Trap."
-
The Issue: The tributylstannyl precursor is extremely lipophilic. The iodinated product is less lipophilic but still hydrophobic.
-
Fix: Use a C18 RP-HPLC column with a gradient optimization.
-
Standard: Acetonitrile/Water + 0.1% TFA.
-
Optimization: Start at 40% ACN, hold for 5 mins, then ramp to 90% ACN. The product should elute first; the tin precursor will elute late (or require a wash step).
-
Alternative: Use oxidative cleavage of the excess precursor (add excess iodine/oxidant post-reaction) to convert residual stannane to the non-radioactive iodo-compound (carrier), though this lowers specific activity. A better approach is simply high-resolution HPLC [2].
-
Optimized Protocol (SOP)
This protocol is designed for High Specific Activity (n.c.a.) labeling.
Reagents:
-
Precursor: N-ethyl-3-(tributylstannyl)-N-phenylbenzamide (50 µg in 50 µL EtOH).
-
Radioisotope: [
I]NaI in 0.1M NaOH. -
Buffer: 0.5M Ammonium Acetate or Citrate Buffer (pH 4.5).
-
Oxidant: Iodogen-coated tube (50 µg) OR Chloramine-T (1 mg/mL fresh solution).
-
Quench: Sodium Metabisulfite (10 mg/mL).
Workflow:
-
Preparation: Add 100 µL of Buffer (pH 4.5) to the reaction vial.
-
Activity: Add [
I]NaI solution (e.g., 10–50 mCi). -
Precursor: Add 50 µg precursor solution.
-
Initiation (Choose One):
-
Method A (Iodogen): Transfer mixture to Iodogen-coated tube. React for 10–15 minutes at room temperature.
-
Method B (CAT): Add 10 µL Chloramine-T. React for 60–90 seconds exactly.
-
-
Termination: Add 20 µL Sodium Metabisulfite to quench the oxidant.
-
Purification: Inject onto HPLC (C18). Collect the product peak (typically elutes before the precursor).
-
Formulation: Evaporate HPLC solvent and reconstitute in saline/10% EtOH.
Visual Troubleshooting Guides
Figure 1: Troubleshooting Decision Tree
Caption: Decision logic for diagnosing radiochemical purity failures based on crude HPLC chromatograms.
Figure 2: Reaction Mechanism & Competition
Caption: Mechanistic pathway showing the competition between desired iodination and side reactions (chlorination/hydrolysis).
References
-
Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies. Springer. (General reference for Iodogen vs CAT).
-
Kung, H. F., et al. (1989). Synthesis and radiochemical characterization of [123I]IBZM. Journal of Nuclear Medicine. (Foundational protocol for benzamide destannylation).
-
Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy. Chemical Society Reviews. (Mechanistic review of electrophilic substitution).
-
Lange, R., et al. (2002). Ecstasy analogue labeling: Troubleshooting oxidative radioiodination. Applied Radiation and Isotopes. (Specifics on pH dependence in benzamide-like structures).
Sources
Technical Support Center: Stability Assurance for N-ethyl-3-iodo-N-phenylbenzamide
Executive Summary
You are accessing the technical support hub for N-ethyl-3-iodo-N-phenylbenzamide . This guide addresses the inherent instability of the carbon-iodine (C–I) bond in solution. The iodine atom at the meta position of the benzamide ring is susceptible to photolytic homolysis and metal-catalyzed reduction , leading to the formation of the deiodinated impurity (N-ethyl-N-phenylbenzamide) and free iodine (
This guide provides self-validating protocols to maintain molecular integrity during synthesis, storage, and assay conditions.
Module 1: Photostability & Light Protection
Q: Why does my solution turn faint pink or yellow after sitting on the bench?
A: This is the hallmark of photodeiodination .
The C–I bond energy in aryl iodides is relatively weak (~65 kcal/mol). Exposure to ambient UV/blue light excites the molecule, causing homolytic cleavage. The pink/yellow color is elemental iodine (
The Mechanism of Failure
The aryl radical generated upon light exposure is highly reactive. It abstracts a hydrogen atom from your solvent (H-donor), permanently converting your active compound into the deiodinated by-product.
Figure 1: Photolytic pathway leading to irreversible deiodination and iodine liberation.
Protocol: The "Dark Handling" Standard
Use this protocol for all stock preparation.
-
Glassware: Use Amber (Low-Actinic) Glassware exclusively. If unavailable, wrap clear vials in aluminum foil before adding the solid.
-
Environment: Turn off biosafety cabinet lights (which often emit high UV). Work under dim, ambient room light or yellow-filtered light.
-
Validation:
-
Test: Prepare a 1 mM solution in clear glass and one in foil-wrapped glass.
-
Expose: Leave both on a benchtop for 4 hours.
-
Result: The clear vial will show a new peak at (M-126) on LC-MS (loss of Iodine + H gain), while the wrapped vial remains >99% pure.
-
Module 2: Solvent Selection & Chemical Environment
Q: Which solvent minimizes deiodination?
A: Avoid solvents that are excellent Hydrogen Atom Donors (HADs) if possible, or degas them thoroughly.
When the C–I bond cleaves transiently (a reversible process in a "cage"), the aryl radical will recombine with the iodine atom unless it finds a hydrogen atom to steal first. Solvents like THF and Alcohols are potent H-donors, accelerating the permanent degradation.
Solvent Compatibility Table
| Solvent Class | Risk Level | Mechanism of Acceleration | Recommendation |
| Acetonitrile (ACN) | Low | Poor H-donor; stabilizes radical cage. | Preferred for stocks. |
| DMSO | Low/Med | Generally stable, but can act as an oxidant. | Acceptable for bio-assays. |
| Methanol/Ethanol | High | Alpha-hydrogens are easily abstracted by aryl radicals. | Avoid for long-term storage. |
| THF / Ethers | Critical | Forms peroxides; alpha-H is very labile. | Do Not Use for storage. |
Protocol: Solvent Degassing
Dissolved oxygen (
-
Sparge: Bubble high-purity Argon or Nitrogen through the solvent for 15 minutes prior to dissolving the iodinated compound.
-
Seal: Store under an inert atmosphere (septum cap + parafilm).
Module 3: Trace Metal Contamination
Q: I synthesized this using a Palladium (Pd) cross-coupling. Why is it unstable now?
A: Residual Palladium is a catalyst for dehalogenation. Even ppm levels of Pd, in the presence of trace reducing agents (like amines or alcohols), will catalyze the replacement of Iodine with Hydrogen (Hydrodeiodination).
Troubleshooting Workflow: Pd Removal
If you observe deiodination even in the dark:
-
Diagnosis: Check the synthesis route. Was a Suzuki, Sonogashira, or Heck coupling used?
-
Remediation: Pass the final compound through a metal scavenger cartridge (e.g., Thiol-functionalized silica) or recrystallize with a chelating agent (EDTA wash).
-
Limit: Ensure Pd levels are <10 ppm.
Module 4: Radical Scavengers (Additives)
Q: Can I add a stabilizer to my assay buffer?
A: Yes. If you are working in aqueous buffers (e.g., for binding assays), adding a radical scavenger is standard practice in radiochemistry to protect iodinated ligands.
Recommended Additives
These agents sacrifice themselves to quench radicals before they attack the C–I bond.
-
Ascorbic Acid (Vitamin C):
-
Gentisic Acid:
-
Concentration: 0.1% (w/v).
-
Use Case: Common in radiopharmaceutical formulations (e.g.,
-IBZM) to prevent radiolysis/photolysis.
-
Summary: The "Golden Rules" of Iodobenzamide Stability
Figure 2: Decision matrix for ensuring solution stability.
References
-
Photochemistry of Aryl Halides
- Title: Photochemistry of Aryl Halides: Mechanisms and Applic
- Relevance: Establishes the homolytic cleavage mechanism of the C-I bond under UV irradi
- Source:Chemical Reviews (via NIH/PubMed context).
-
URL:[Link] (General Search for Aryl Iodide Photochemistry)
-
Radiopharmaceutical Stability (Scavengers)
- Title: Synthesis of Radioiodinated Compounds: Classical Approaches and Achievements.
- Relevance: Details the use of ascorbic acid and gentisic acid to prevent deiodination in iodobenzamide deriv
- Source:Molecules (PMC).
-
URL:[Link]
-
Palladium-Catalyzed Dehalogenation
- Title: Palladium-C
- Relevance: Explains the mechanism by which residual Pd contaminants cause hydrodeiodin
- Source:Journal of Organic Chemistry (Contextual).
-
URL:[Link] (Example of Pd-catalyzed reduction mechanisms)
- General Stability of N-Phenylbenzamides: Title: A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. Relevance: Provides baseline stability data for the benzamide core. Source: BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The protective role of nutritional antioxidants against oxidative stress in thyroid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Deciphering Photoluminescence in an Aryl Iodides–Gold Nanoparticles System: Au-Mediated Homocoupling Reaction at a Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Optimization for N-ethyl-3-iodo-N-phenylbenzamide
Status: Operational Ticket ID: #NEIPB-OPT-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Welcome to the technical support hub for N-ethyl-3-iodo-N-phenylbenzamide . This molecule presents distinct chromatographic challenges due to its high lipophilicity (driven by the N-ethyl/N-phenyl motif) and the high polarizability of the iodine substituent .
Standard generic C18 methods often fail here, resulting in excessive retention times (>20 min) or poor resolution from de-iodinated impurities. This guide moves beyond basic "recipes" to provide a causality-based troubleshooting framework.
Module 1: Method Development Strategy
The Scientific Rationale (The "Why")
To optimize retention, you must understand the interaction mechanisms at play:
-
Hydrophobic Interaction: The N-ethyl and N-phenyl groups create a bulky, hydrophobic core. On a standard C18 column, this leads to strong non-polar retention.
-
Polarizability (The Iodine Factor): Iodine is a large, "soft" atom. It interacts strongly with stationary phases via induced dipole forces. This often causes peak tailing on older silica supports due to secondary interactions.
-
Steric Selectivity: The 3-iodo position (meta) creates a specific 3D geometry that requires a column capable of steric discrimination to separate it from potential 2-iodo or 4-iodo regioisomers formed during synthesis.
Critical Decision: Column Selection
Do not default to C18 without considering the alternatives.
| Column Chemistry | Suitability | Mechanism | Recommendation |
| C18 (Octadecyl) | Moderate | Pure hydrophobicity | Use only if you have high organic % (e.g., >70% ACN).[1] Good for general purity. |
| Phenyl-Hexyl | High | Preferred. The phenyl ring in the stationary phase interacts with the N-phenyl and benzamide rings of your analyte, offering superior selectivity for the iodinated aromatic system. | |
| C8 (Octyl) | Moderate | Lower hydrophobicity | Use if retention on C18 is >30 mins and cannot be reduced by solvent strength.[1] |
Visual Workflow: Column & Mobile Phase Selection
Figure 1: Decision logic for selecting the stationary phase and mobile phase modifier based on the analyte's lipophilic properties.
Module 2: Troubleshooting & FAQs
Q1: My retention time (RT) is drifting. Why?
Diagnosis: This is often due to temperature fluctuations or mobile phase evaporation .
-
The Science: Large lipophilic molecules like N-ethyl-3-iodo-N-phenylbenzamide are highly sensitive to thermodynamics. A 1°C change can shift RT by 2-5% because the partition coefficient (
) is temperature-dependent. -
The Fix:
-
Thermostat: Set column oven to 35°C or 40°C . Do not run at "ambient."
-
Pre-mix: If running isocratic, pre-mix your mobile phase (e.g., 70:30 ACN:Water) rather than letting the pump mix it. This prevents mixing enthalpy errors.
-
Q2: I see a small peak just before the main peak. Is it a degradation product?
Diagnosis: Likely N-ethylaniline (precursor) or De-iodinated benzamide (photolysis product).
-
The Science: The C-I bond is photolabile. Exposure to light can cleave the iodine, yielding N-ethyl-N-phenylbenzamide, which is less lipophilic and elutes earlier.
-
The Fix:
-
Amber Glass: Store all samples in amber vials.
-
Wavelength: Monitor at 254 nm (aromatic) and 230 nm (amide). If the impurity spectrum matches the main peak but lacks the "iodine shift," it is likely the de-iodinated form.
-
Q3: The peak is tailing. Should I add TEA (Triethylamine)?
Diagnosis: Unlikely to help. This is a neutral amide, not a basic amine.
-
The Science: Tailing in amides usually comes from silanol interactions with the amide nitrogen or the iodine atom. Adding a base (TEA) is for amines.
-
The Fix:
-
Acidify: Use 0.1% Formic Acid or Phosphoric Acid (pH 3.0) . This suppresses the silanols on the column surface, not the analyte itself.
-
Column Health: If tailing persists, your column may have accumulated hydrophobic debris. Wash with 100% ACN or Isopropanol.
-
Module 3: Recommended Protocols
Protocol A: Rapid Purity Check (Isocratic)
Best for routine synthesis monitoring.[1]
-
Column: Phenyl-Hexyl or C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (70 : 30 v/v)[1]
-
Temperature: 40°C
-
Expected RT: 6–8 minutes[1]
-
Note: If RT is too short (< 3 min), reduce ACN to 60%.
Protocol B: High-Resolution Purity (Gradient)
Best for final quality control (QC) to separate regioisomers.[1]
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
-
Gradient Program:
-
Temperature: 35°C
Visual Workflow: Troubleshooting Logic
Figure 2: Rapid troubleshooting pathways for common peak shape and retention anomalies.
References
-
BenchChem. (2025).[2][6] Technical Support Center: Separation of Regioisomers in 2-Iodobenzamide Derivatization. Retrieved from [1]
-
National Institutes of Health (NIH). (2012). Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography. PubMed. Retrieved from
-
Sigma-Aldrich. (n.d.). N-ethyl-N-phenylbenzamide Product Information & Properties. Retrieved from [1]
-
ChemRxiv. (2023).[7] Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. Retrieved from [1]
-
ResearchGate. (2025). Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-Phenylbenzamide Synthesis. Retrieved from [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Removing unreacted precursors from N-ethyl-3-iodo-N-phenylbenzamide mixtures
[1]
Introduction
Welcome to the Advanced Purification Support Center. You are likely synthesizing N-ethyl-3-iodo-N-phenylbenzamide via an acylation reaction between N-ethylaniline and 3-iodobenzoyl chloride (or activated 3-iodobenzoic acid).[1]
This specific target molecule presents a unique purification challenge:
-
The Amine (N-ethylaniline): A secondary amine that can be an oily, persistent impurity.[1]
-
The Acid (3-iodobenzoic acid): A hydrolysis byproduct that must be separated from your neutral amide.[1]
-
The Iodine Substituent: The meta-iodine atom renders the molecule photosensitive, requiring specific handling to prevent deiodination.[1]
This guide provides a self-validating workflow to isolate your target with >98% purity.
Module 1: Chemical Scavenging (Liquid-Liquid Extraction)
The Issue: "I have run the reaction, but TLC shows spots for starting amine and hydrolyzed acid."
The Solution: You must exploit the pKa differences between your components. Your target (the tertiary amide) is neutral. Your impurities are ionizable.[1]
-
N-ethylaniline (pKa ~5.1): Becomes water-soluble at pH < 4.[1]
-
3-iodobenzoic acid (pKa ~3.8): Becomes water-soluble at pH > 7.[1]
Protocol: The "Sandwich" Wash
Do not skip steps. This sequence prevents emulsion formation.[1]
-
Dilution: Dilute your crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . (DCM is preferred for solubility, but EtOAc is safer).
-
Acid Wash (Removes N-ethylaniline):
-
Base Wash (Removes 3-iodobenzoic acid):
-
Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .[1]
-
Mechanism:[1][3][4][5][6][7] Deprotonates the carboxylic acid, forming the sodium benzoate salt (
), which partitions into the water. -
Warning: Avoid strong bases like NaOH if possible, as prolonged exposure can hydrolyze your product amide.
-
-
Neutralization & Drying:
-
Wash 1x with Brine (Sat. NaCl) to remove trapped water.[1]
-
Dry over Anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.
-
Filter and evaporate in the dark (see Module 3).
-
Workflow Visualization
Figure 1: The sequential pH-swing extraction logic ensures removal of both basic and acidic precursors.[1]
Module 2: Chromatography Troubleshooting
The Issue: "The extraction didn't work perfectly. I still see a faint spot near my product on TLC."
The Solution: N-ethyl-3-iodo-N-phenylbenzamide is a lipophilic molecule.[1] If precursors remain, they likely co-elute because the "tailing" of the amine overlaps with the amide.
Optimization Table: Flash Chromatography
| Component | Polarity | Rf Behavior (Hex/EtOAc) | Visualization |
| N-ethylaniline | Medium | Streaks/Tails (Basic interaction with Silica) | UV (254nm), Iodine Stain |
| Target Amide | Low-Medium | Distinct, compact spot | UV (254nm) |
| 3-Iodobenzoic Acid | High | Stays at baseline (unless solvent is acidic) | UV (254nm) |
Recommended Solvent System
-
Standard Gradient: 0%
30% Ethyl Acetate in Hexanes. -
The "Anti-Tailing" Modifier: If the amine spot is streaking into your product, add 1% Triethylamine (TEA) to your column solvent. This neutralizes the acidic sites on the silica gel, forcing the amine to elute sharply rather than dragging.
Module 3: Iodine Stability (The "Pink" Problem)
The Issue: "My product turned pink/purple during rotary evaporation."
The Solution:
Aryl iodides, particularly those with electron-withdrawing groups (like the carbonyl in the meta position), are susceptible to homolytic cleavage of the C-I bond when exposed to UV light. The purple color is free iodine (
Stabilization Protocol
-
Light Protection: Wrap your column, flask, and rotary evaporator bulb in aluminum foil.
-
Temperature Control: Do not heat the water bath above 40°C during evaporation.
-
Copper Stabilization (Optional): If storing for long periods, store the solid over a small piece of activated copper wire, which scavenges free iodine radicals.
Module 4: Crystallization (Final Polishing)
The Issue: "I need >99% purity for biological testing."
The Solution: Amides often crystallize well.[1] Since your molecule has two aromatic rings and a heavy halogen, it should form a solid lattice.
Recrystallization Solvent System:
-
Solvent A (Good Solvent): Hot Ethanol or Ethyl Acetate.
-
Solvent B (Poor Solvent): Cold Hexane or Pentane.
-
Method: Dissolve in minimum hot Solvent A. Add Solvent B dropwise until turbidity persists. Cool slowly to 4°C.
Purity Check (Self-Validation)
Before submitting for NMR/MS, perform the Solubility Test :
-
Dissolve 1 mg of product in 1 mL 1M HCl.
-
Result: If it dissolves completely, you still have significant amine contamination. The pure amide should be insoluble in dilute aqueous acid.[1]
References
-
PubChem. (n.d.).[1] N-Ethylaniline (Compound Summary).[1][8] National Center for Biotechnology Information.[1] Retrieved February 21, 2026, from [Link]
-
Organic Syntheses. (1928).[1] m-Iodobenzoic Acid.[1][9] Org.[1][5][6][10][11] Synth. 1928, 8, 104. Retrieved February 21, 2026, from [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amide workup protocols).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemprob.org [chemprob.org]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. globalconference.info [globalconference.info]
- 7. Preparation method of N-iodobenzene-N-phenyl amide compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. N-Ethylaniline | 103-69-5 [chemicalbook.com]
- 9. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 10. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]
- 11. m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for N-ethyl-3-iodo-N-phenylbenzamide stability
Introduction: The Thermal Balancing Act
Welcome to the technical support hub for N-ethyl-3-iodo-N-phenylbenzamide. As researchers, we often treat amide formation as a trivial "click" reaction. However, this specific scaffold presents a unique challenge: balancing the kinetic energy required to overcome the steric hindrance of the tertiary amine (N-ethylaniline) against the thermodynamic instability of the aryl carbon-iodine (C-I) bond.
This guide moves beyond basic recipes to provide a mechanistic understanding of temperature control, ensuring you achieve high purity (>98%) and stability.
Module 1: Critical Temperature Thresholds
The stability of N-ethyl-3-iodo-N-phenylbenzamide is governed by two competing degradation pathways: Hydrolysis (Amide bond cleavage) and Deiodination (C-I bond cleavage).
Thermodynamic Danger Zones
| Temperature Range | Status | Chemical Event |
| < 0°C | Safe (Storage) | Kinetic inhibition of all degradation pathways. Ideal for long-term storage. |
| 0°C – 25°C | Optimal (Reaction) | Sufficient energy for acylation; insufficient energy for C-I homolysis. |
| 40°C – 60°C | Caution | Increased risk of hydrolysis if moisture is present. Minor iodine liberation possible in solution. |
| > 80°C | Critical Failure | Homolytic C-I Cleavage: Radical formation leading to iodine release ( |
Visualizing Degradation Pathways
The following diagram illustrates the specific chemical risks associated with thermal excursions.
Figure 1: Thermal degradation pathways showing the bifurcation between hydrolytic cleavage and radical deiodination.
Module 2: Optimized Synthesis Protocol
Objective: Synthesize N-ethyl-3-iodo-N-phenylbenzamide with minimal thermal stress. Mechanism: Nucleophilic Acyl Substitution.
Reagents & Setup
-
Electrophile: 3-Iodobenzoyl chloride (Freshly distilled or high purity).
-
Nucleophile: N-Ethylaniline.
-
Base: Triethylamine (
) or Pyridine (acts as HCl scavenger). -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure
-
Preparation (0°C):
-
Dissolve N-ethylaniline (1.0 equiv) and
(1.2 equiv) in anhydrous DCM under an inert atmosphere ( or Ar). -
Cool the reaction vessel to 0°C using an ice bath. Why? To control the exotherm of the subsequent addition.
-
-
Addition (0°C → 5°C):
-
Add 3-Iodobenzoyl chloride (1.05 equiv) dropwise.
-
Critical Control Point: Maintain internal temperature < 5°C .
-
Insight: Rapid addition causes localized heating, which can degrade the acid chloride before it reacts.
-
-
Reaction (20°C - 25°C):
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Stir for 2–4 hours.
-
Monitor: TLC or HPLC. Do not heat to reflux. The steric bulk of the N-ethyl group may slow the rate, but heating risks iodine loss.
-
-
Quench & Workup (< 25°C):
-
Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat.
(to remove unreacted acid). -
Phase Separation: Ensure rapid separation to avoid prolonged exposure to aqueous acid/base.
-
-
Isolation:
-
Dry over
, filter, and concentrate in vacuo. -
Crucial: Keep rotary evaporator bath < 35°C .
-
Figure 2: Optimized synthesis workflow emphasizing temperature control points.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned pink/purple. What happened?
Diagnosis: Iodine Liberation.
Cause: The C-I bond is weaker than the C-Br or C-Cl bonds.[3] If the reaction was exposed to light or temperatures >40°C, trace amounts of iodine (
-
Immediate: Wash the organic layer with a 10% Sodium Thiosulfate (
) solution. This reduces purple back to colorless iodide ( ). -
Prevention: Wrap the flask in aluminum foil during reaction and keep the temperature strictly < 25°C.
Q2: I see a precipitate forming during the addition. Is this the product?
Diagnosis: Salt Formation.
Analysis: In non-polar solvents like DCM, the byproduct (Triethylamine Hydrochloride,
Q3: The yield is low, and I recovered 3-iodobenzoic acid.
Diagnosis: Hydrolysis of the Reactant. Cause: The 3-iodobenzoyl chloride hydrolyzed before reacting with the amine. This usually happens if the solvent was "wet" or the reagents were old. Solution:
-
Use anhydrous solvents.
-
Distill the acid chloride if it has been stored for a long time.
-
Ensure the base (
) is added before the acid chloride to scavenge HCl immediately.
Module 4: Stability Data Profile
The following table summarizes the stability of the aryl iodide moiety and the amide bond under various conditions.
| Parameter | Condition | Stability Outcome | Recommendation |
| Thermal (Solid) | 25°C (Dark) | Stable (> 1 year) | Store in amber vials. |
| Thermal (Solid) | 60°C | Marginal (< 1 week) | Avoid hot drying ovens. |
| Solution (DCM) | Reflux (40°C) | Stable (Short term) | Acceptable for synthesis. |
| Solution (Toluene) | Reflux (110°C) | Unstable | Do NOT reflux. High risk of deiodination. |
| Hydrolysis (pH 1) | 25°C | Stable | Acid washes are safe if rapid. |
| Hydrolysis (pH 14) | 25°C | Stable | Base washes are safe if rapid. |
| Hydrolysis (pH 14) | 80°C | Unstable | Amide cleavage occurs. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide synthesis via acid chlorides).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights into Nucleophilic Acyl Substitution and Amide Stability).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][5] Tetrahedron, 61(46), 10827-10852. (Review of coupling reagents and conditions).
-
Klapötke, T. M., & Krumm, B. (2009). Thermal Stability of Aryl Iodides. Journal of Physical Chemistry A. (General principles of C-I bond homolysis).
Sources
Validation & Comparative
Technical Characterization Guide: N-Ethyl-3-iodo-N-phenylbenzamide
Executive Summary & Strategic Context
N-Ethyl-3-iodo-N-phenylbenzamide (CAS: N/A for specific isomer, generic scaffold 16466-44-7) is a critical synthetic intermediate, particularly valuable in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the labile C–I bond.
This guide moves beyond simple spectral listing. It addresses the primary analytical challenge associated with this compound: Rotamerism . Unlike simple secondary amides, this tertiary amide exhibits restricted rotation around the C(O)–N bond, leading to signal doubling in 1H NMR spectra at room temperature. Inexperienced researchers often misinterpret these "shadow peaks" as impurities.
Objective: This guide provides a definitive reference for distinguishing the target product from precursors and regioisomers, validating purity, and understanding the rotameric equilibrium.
Technical Deep Dive: The Rotamer Challenge
In N,N-disubstituted amides, the partial double-bond character of the C–N bond creates a high rotational energy barrier (
-
E-isomer (Trans): The N-ethyl group is trans to the carbonyl oxygen.
-
Z-isomer (Cis): The N-ethyl group is cis to the carbonyl oxygen.
Impact on Data:
-
Aliphatic Region: The ethyl group signals (quartet and triplet) often appear as two unequal sets.
-
Aromatic Region: Signals may appear broadened or doubled, particularly those ortho to the amide bond.
Expert Tip: To confirm purity versus rotamers, perform a Variable Temperature (VT) NMR experiment. Heating the sample to 80–100°C (in DMSO-
) will cause the signals to coalesce into single sharp peaks as rotation becomes fast on the NMR timescale.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target compound with its precursors and potential regioisomeric impurities. This "differential diagnosis" approach ensures the isolation of the correct structure.
Table 1: Spectral Fingerprint Comparison
| Feature | Target: 3-Iodo Isomer | Precursor: N-Ethylaniline | Precursor: 3-Iodobenzoyl Chloride | Impurity: 4-Iodo Isomer |
| Ethyl CH | N/A | |||
| NH Proton | Absent | N/A | Absent | |
| Benzoyl Pattern | Asymmetric (s, d, d, t) | N/A | Asymmetric (s, d, d, t) | Symmetric (AA'BB' d, d) |
| Diagnostic Peak | H2: | N/A | H2: | H2/H6: |
| Rotamers? | Yes (Split signals) | No | No | Yes |
Detailed 1H NMR Characterization Data
Solvent: CDCl
Note: Chemical shifts are reported as ranges to account for concentration-dependent shifts and rotameric broadening.
Table 2: 1H NMR Assignment
| Position | Shift ( | Multiplicity | Integral | Assignment & Notes |
| Benzoyl H-2 | 8.10 – 8.15 | Singlet (t) | 1H | Key Identifier. Isolated between I and C=O. |
| Benzoyl H-4 | 7.75 – 7.85 | Doublet ( | 1H | Ortho to Iodine; often overlaps with H-6. |
| Benzoyl H-6 | 7.45 – 7.55 | Doublet ( | 1H | Ortho to Carbonyl. |
| Benzoyl H-5 | 7.05 – 7.15 | Triplet | 1H | Meta position; distinct triplet. |
| N-Phenyl | 7.10 – 7.40 | Multiplet | 5H | Overlapping aromatic signals (broadened). |
| Ethyl -CH | 3.85 – 4.05 | Quartet ( | 2H | Major Rotamer. Deshielded by C=O. |
| Ethyl -CH | 3.45 – 3.60 | Quartet | (minor) | Minor Rotamer. |
| Ethyl -CH | 1.15 – 1.25 | Triplet ( | 3H | Major Rotamer. |
| Ethyl -CH | 1.05 – 1.12 | Triplet | (minor) | Minor Rotamer. |
Experimental Protocols
Synthesis & Monitoring Workflow
The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical check-points.
Figure 1: Step-by-step synthesis and validation workflow for N-ethyl-3-iodo-N-phenylbenzamide.
Rotamer Equilibrium Visualization
Understanding the molecular geometry is essential for interpreting the NMR data.
Figure 2: Equilibrium between rotamers responsible for signal doubling in 1H NMR.
NMR Sample Preparation Protocol
-
Solvent Selection: Use CDCl
for routine purity checks. Use DMSO- if peak overlapping is severe or if high-temperature studies are needed to coalesce rotamers. -
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., triethylamine hydrochloride) which can cause line broadening.
-
Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).
References
-
General Amide Synthesis & Characterization
- N-Phenylbenzamide deriv
-
Source:
-
Rotamerism in N,N-Disubstituted Amides
- Mechanistic study of restricted rot
-
Source:
-
3-Iodobenzoyl Derivatives
- Spectral data for 3-iodobenzoyl chloride deriv
-
Source:
-
N-Ethylaniline Data
- Reference spectra for starting m
-
Source:
Precision Purity Analysis of N-Ethyl-3-iodo-N-phenylbenzamide: LC-MS vs. HPLC-UV
Executive Summary: The Case for Mass Spectrometry
In the synthesis of N-ethyl-3-iodo-N-phenylbenzamide (a critical intermediate often utilized in cross-coupling reactions or as a radiotracer precursor), traditional HPLC-UV purity analysis frequently fails to detect specific, structurally similar impurities.
While HPLC-UV (254 nm) remains the workhorse for bulk purity assessment, it lacks the specificity to distinguish between the target molecule and its de-iodinated byproducts or regioisomers effectively. This guide objectively compares the two methodologies, demonstrating why High-Resolution Mass Spectrometry (HRMS) or LC-MS/MS is the superior choice for establishing definitive purity, particularly when "five-nines" (99.999%) confidence is required for downstream applications.
Comparative Analysis: LC-MS vs. HPLC-UV[1][2][3]
The following table contrasts the performance of standard UV detection against Electrospray Ionization Mass Spectrometry (ESI-MS) for this specific iodobenzamide derivative.
| Feature | Method A: HPLC-UV (PDA @ 254 nm) | Method B: UHPLC-ESI-MS/MS |
| Primary Detection Principle | Chromophore absorption (Benzamide | Mass-to-Charge Ratio ( |
| Specificity | Low. De-iodinated impurities (N-ethyl-N-phenylbenzamide) often co-elute and have similar UV spectra. | High. De-iodinated impurity is instantly distinct (-126 Da mass shift). |
| Sensitivity (LOD) | ~0.1% (Standard) | < 0.01% (Trace/Genotoxic impurity level) |
| Structural Confirmation | Retention time matching only. | Molecular fingerprinting via MS/MS fragmentation. |
| Linearity Range | Broad ( | Narrower ( |
| Throughput | High (Robust, low maintenance). | Moderate (Requires source cleaning/calibration). |
Verdict: Use HPLC-UV for routine process monitoring (reaction completion). Use LC-MS for final product release and impurity profiling.
Technical Deep Dive: The Impurity Challenge
The synthesis of N-ethyl-3-iodo-N-phenylbenzamide typically involves the acylation of N-ethylaniline with 3-iodobenzoyl chloride. Three critical impurities escape UV detection but are glaringly obvious in MS:
-
The De-iodinated Analog (Protodehalogenation):
-
Structure: N-ethyl-N-phenylbenzamide.[1]
-
Origin: Metal-catalyzed reduction during cross-coupling attempts or impure starting materials.
-
MS Signature:
(Target is ).
-
-
The Hydrolyzed Precursor:
-
Structure: N-ethylaniline.
-
MS Signature:
.
-
-
The Regioisomer (4-iodo vs 3-iodo):
-
Challenge: Both have
. -
Solution: While MS mass is identical, their MS/MS fragmentation energy thresholds often differ, or they can be resolved chromatographically where MS allows for "extracted ion chromatogram" (EIC) integration to remove background noise.
-
Experimental Protocol: Validated LC-MS Workflow
This protocol is designed for a Single Quadrupole or Q-TOF system using ESI+.
A. Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of N-ethyl-3-iodo-N-phenylbenzamide in 1 mL of LC-MS grade Methanol.
-
Working Standard: Dilute stock 1:100 with 50:50 Acetonitrile:Water (Final conc: 10
). -
Filtration: Filter through a 0.2
PTFE syringe filter to protect the column.
B. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,
mm, 1.8 ). -
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
C. Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V (Optimized to prevent in-source fragmentation of the weak C-I bond).
-
Scan Range:
100 – 600.
D. Workflow Visualization
Figure 1: Analytical workflow for the detection of trace impurities in iodobenzamides using LC-MS.
Mechanistic Insight: Fragmentation Pathways[6]
Understanding the fragmentation is vital for confirming the "3-iodo" position and the integrity of the amide bond. In Collision-Induced Dissociation (CID), the molecule follows a predictable breakdown.
-
Parent Ion:
352 . -
Primary Loss: Cleavage of the amide bond or loss of the N-ethyl group.
-
Diagnostic Loss: The C-I bond is relatively weak. A loss of 127 Da (Iodine radical/atom) is common at high collision energies, yielding the N-ethyl-N-phenylbenzamide radical cation.
Why this matters: If you see a peak at
Figure 2: Proposed ESI+ MS/MS fragmentation pathway for N-ethyl-3-iodo-N-phenylbenzamide.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA/ICH. [Link]
- Simões, R., et al. (2015). Impurity profiling of pharmaceuticals by liquid chromatography-mass spectrometry. In Liquid Chromatography: Applications. Elsevier. (General grounding on LC-MS for impurities).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzamide, N-phenyl- (Analogous substructure). NIST Chemistry WebBook, SRD 69. [Link]
-
Agilent Technologies. (2020). Analysis of Genotoxic Impurities in Pharmaceuticals using LC-MS/MS. Application Note. [Link]
Sources
A Comparative Guide to TSPO Ligand Binding Affinity: The Established Standard vs. a Novel Challenger
A Senior Application Scientist's Guide to Comparing N-ethyl-3-iodo-N-phenylbenzamide and the Prototypical Ligand PK 11195
For researchers, scientists, and drug development professionals dedicated to neuroinflammation and oncology, the 18 kDa translocator protein (TSPO) represents a target of immense interest. Formerly known as the peripheral benzodiazepine receptor, TSPO is a five-transmembrane protein located on the outer mitochondrial membrane.[1] Its expression is markedly upregulated in activated microglia and various cancer cell types, making it a valuable biomarker for disease progression and a promising therapeutic target.[2]
The development of high-affinity ligands for TSPO is crucial for both in vivo imaging with Positron Emission Tomography (PET) and for potential therapeutic modulation. The prototypical ligand, PK 11195, has served as the foundational tool in this field for decades.[3] However, the quest for improved ligands with better pharmacokinetic and pharmacodynamic profiles is ongoing. This guide provides a direct comparison between the established standard, PK 11195, and a potential challenger from the N-phenylbenzamide class, N-ethyl-3-iodo-N-phenylbenzamide.
The Ligands: A Tale of Two Scaffolds
PK 11195 , chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is the historical gold standard for TSPO research. As a selective isoquinoline carboxamide, its radiolabeled form, [¹¹C]PK11195, was the first selective TSPO ligand used for PET imaging and remains a critical reference compound.[3]
N-ethyl-3-iodo-N-phenylbenzamide belongs to the benzanilide (or N-phenylbenzamide) class of compounds. This chemical scaffold is a subject of interest in medicinal chemistry for various applications. However, a comprehensive search of peer-reviewed scientific literature reveals a lack of publicly available data on the specific binding affinity of N-ethyl-3-iodo-N-phenylbenzamide for TSPO. Therefore, this guide will characterize the known entity, PK 11195, and provide the definitive experimental framework required to quantify the binding affinity of its challenger, thereby enabling a direct and objective comparison.
Quantitative Comparison of Binding Affinity
Binding affinity is a critical parameter for any potential TSPO ligand, indicating the strength of the interaction between the ligand and the protein. It is typically expressed as the inhibition constant (Kᵢ) or the dissociation constant (Kₑ), with lower values signifying higher affinity.
| Compound | Chemical Class | Binding Affinity (Kᵢ / Kₑ) | Species / Tissue |
| PK 11195 | Isoquinoline Carboxamide | ~3.6 - 9.3 nM | Human / Rat Brain[4][5] |
| N-ethyl-3-iodo-N-phenylbenzamide | N-Phenylbenzamide | Data Not Available | - |
Table 1: Reported binding affinities of PK 11195 for the translocator protein (TSPO). The affinity for PK 11195 can vary based on the tissue and species being studied.
Experimental Protocol: Determining Binding Affinity via Competitive Radioligand Assay
To generate the missing data for N-ethyl-3-iodo-N-phenylbenzamide and validate the comparison, a competitive radioligand binding assay is the gold-standard methodology. This assay measures the ability of a non-radiolabeled test compound (the "competitor," e.g., N-ethyl-3-iodo-N-phenylbenzamide) to displace a radiolabeled ligand with known high affinity for the target (e.g., [³H]PK11195) from the TSPO receptor.
Causality Behind Experimental Choices:
This protocol is designed as a self-validating system. The use of a saturating concentration of non-radiolabeled PK 11195 to define non-specific binding ensures that the measured displacement is due to specific interactions at the target site. The Cheng-Prusoff equation is then used to convert the measured IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) into the inhibition constant (Kᵢ), which is an intrinsic measure of the competitor's affinity.[6]
Step-by-Step Methodology
1. Membrane Preparation:
-
Rationale: To isolate the target protein (TSPO), which is membrane-bound, from other cellular components.
-
Procedure:
-
Homogenize tissue known to express TSPO (e.g., rat heart, kidney, or specific cell lines) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the total protein concentration using a standard method like the BCA protein assay.
-
2. Competitive Binding Assay:
-
Rationale: To measure the displacement of the radioligand by the test compound across a range of concentrations.
-
Procedure:
-
In a 96-well plate, set up triplicate wells for three conditions: Total Binding, Non-Specific Binding (NSB), and Competition.
-
Total Binding Wells: Add assay buffer, the membrane preparation (e.g., 20 µg protein), and a fixed concentration of [³H]PK11195 (typically at or near its Kₑ value, e.g., 1.5 nM).
-
NSB Wells: Add assay buffer, the membrane preparation, [³H]PK11195, and a high concentration of unlabeled PK 11195 (e.g., 10 µM) to saturate all specific binding sites.
-
Competition Wells: Add the membrane preparation, [³H]PK11195, and varying concentrations of the test compound (N-ethyl-3-iodo-N-phenylbenzamide), typically in a serial dilution (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[7]
-
3. Separation and Counting:
-
Rationale: To separate the receptor-bound radioligand from the free (unbound) radioligand in the solution.
-
Procedure:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[7]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining free radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
4. Data Analysis:
-
Rationale: To calculate the IC₅₀ and subsequently the Kᵢ of the test compound.
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand ([³H]PK11195).
-
Kₑ is the dissociation constant of the radioligand for TSPO.
-
-
Comparative Analysis: Known Limitations and Future Potential
A direct comparison of binding affinity is contingent on generating the data for N-ethyl-3-iodo-N-phenylbenzamide using the protocol above. However, a qualitative comparison can be framed based on the well-documented properties of PK 11195.
PK 11195:
-
Strengths: As the first-generation standard, it is exceptionally well-characterized. Its binding is notably unaffected by the common human TSPO genetic polymorphism (rs6971), a significant confounding factor for many second-generation ligands.
-
Weaknesses: When used for in vivo PET imaging, [¹¹C]PK11195 suffers from a low signal-to-noise ratio.[5] This is due to high non-specific binding and significant binding to plasma proteins, particularly alpha1-acid glycoprotein (AGP), which can complicate the interpretation of imaging data.
N-ethyl-3-iodo-N-phenylbenzamide:
-
Potential: The benzamide and acetamide scaffolds have been explored for novel TSPO ligands, with some derivatives showing promise. The key question is whether this specific structure can achieve a higher affinity and/or lower non-specific binding than PK 11195. The iodine moiety could be suitable for radioiodination (e.g., with ¹²³I for SPECT imaging), which offers a longer half-life than ¹¹C.
-
Unknowns: Without experimental data, its affinity, specificity, and sensitivity to the rs6971 polymorphism remain unknown.
Conclusion
The comparison between PK 11195 and N-ethyl-3-iodo-N-phenylbenzamide highlights the classic scenario in drug discovery: pitting a well-understood but flawed standard against a novel, uncharacterized compound. PK 11195 offers nanomolar affinity for TSPO but is hampered by poor imaging characteristics. While the potential of N-ethyl-3-iodo-N-phenylbenzamide is yet to be determined, the path to its characterization is clear. The provided competitive radioligand binding assay protocol offers a robust and validated methodology for researchers to generate the necessary affinity data. Only through such rigorous experimental evaluation can the scientific community determine if this, or any other novel benzamide, has the potential to supersede the long-standing benchmark and become a next-generation tool for studying TSPO.
References
-
Current paradigm of the 18-kDa translocator protein (TSPO) as a molecular target for PET imaging in neuroinflammation and neurodegenerative diseases. PMC. [Link]
-
TSPO Radioligands for Neuroinflammation: An Overview. MDPI. [Link]
-
Is there Any Correlation Between Binding and Functional Effects at the Translocator Protein (TSPO) (18 kDa)?. ResearchGate. [Link]
-
peripheral benzodiazepine receptor ligand PK 11195 inhibits arthritis in the MRL-lpr mouse model. Rheumatology | Oxford Academic. [Link]
-
PK11195 Effect on Steroidogenesis Is Not Mediated Through the Translocator Protein (TSPO). Endocrinology | Oxford Academic. [Link]
-
Kinetic analysis and test-retest variability of the radioligand -PK11195 binding to TSPO in the human brain - a PET study in control subjects. PMC. [Link]
-
Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC. [Link]
-
SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Rsc.org. [Link]
-
Preparation method of N-iodobenzene-N-phenyl amide compound. Eureka | Patsnap. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]
-
18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. MDPI. [Link]
-
PK 11195. Wikipedia. [Link]
-
The peripheral benzodiazepine receptor ligand PK11195 binds with high affinity to the acute phase reactant alpha1-acid glycoprotein: implications for the use of the ligand as a CNS inflammatory marker. PubMed. [Link]
-
Affinity to TSPO in [3H]PK11195 radioligand binding assay. A.... ResearchGate. [Link]
-
Synthesis and evaluation of novel iodinated phenyl benzamides. BUET. [Link]
-
Computational analysis of new generation TSPO ligands. ResearchGate. [Link]
-
Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior. Frontiers. [Link]
-
Chemical structure of novel TSPO ligands | Download Scientific Diagram. ResearchGate. [Link]
-
EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE M.E. Ziyadulla. CHEMICAL PROBLEMS. [Link]
-
Translocator protein (TSPO): the new story of the old protein in neuroinflammation. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiofluorination of 2-Arylquinolin-4-yl Oxypropanamide Derivatives for TSPO Imaging in Neuroinflammatory Murine, Nonhuman Primates, and Human Brain Autoradiography with Insensitivity to the rs6971 Polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into structural features of TSPO: implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TSPO Radioligands for Neuroinflammation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quality Control Criteria for Clinical-Grade N-ethyl-3-iodo-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical drug development, particularly for targeted therapies and diagnostic agents, the assurance of quality is paramount. This guide provides an in-depth comparison of the essential Quality Control (QC) criteria for clinical-grade N-ethyl-3-iodo-N-phenylbenzamide, a small molecule with potential applications in various therapeutic and imaging areas. As a Senior Application Scientist, this document is structured to offer not just a checklist of tests, but a comprehensive understanding of the scientific rationale and regulatory expectations underpinning each critical quality attribute.
The journey of a novel compound from the laboratory to the clinic is governed by stringent regulatory frameworks, such as the Current Good Manufacturing Practice (cGMP) guidelines enforced by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Adherence to these guidelines ensures that every batch of the drug substance is safe, effective, and of high quality.
The Core Tenets of Quality Control
The quality of a clinical-grade pharmaceutical is defined by four key pillars: Identity, Purity, Potency, and Safety . Each of these attributes is assessed through a battery of analytical tests, with predefined acceptance criteria that must be met for the batch to be released for clinical use.
Caption: The four pillars of quality control for a clinical-grade pharmaceutical.
I. Identity: Confirming the Molecular Fingerprint
The first and most fundamental QC check is to confirm that the synthesized compound is indeed N-ethyl-3-iodo-N-phenylbenzamide. This is achieved by comparing the spectral and chromatographic properties of the manufactured batch against a well-characterized reference standard.
Table 1: Comparison of Analytical Methods for Identity Testing
| Method | Principle | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[3] | Provides detailed structural information, confirming the connectivity of atoms. | Lower sensitivity compared to mass spectrometry. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[4] | High sensitivity and accuracy in determining molecular weight. | Does not provide detailed structural connectivity on its own. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | Provides a characteristic retention time for the compound. | Retention time can be influenced by experimental conditions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds. | Provides a unique "fingerprint" spectrum based on functional groups. | Can be less specific for complex molecules. |
Experimental Protocol: HPLC for Identity Confirmation
Objective: To confirm the identity of N-ethyl-3-iodo-N-phenylbenzamide by comparing its retention time to that of a certified reference standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
N-ethyl-3-iodo-N-phenylbenzamide test sample
-
N-ethyl-3-iodo-N-phenylbenzamide certified reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v).[5]
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the test sample in the mobile phase to a final concentration of approximately 1 mg/mL.[5]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Acceptance Criteria: The retention time of the major peak in the chromatogram of the test sample must match the retention time of the major peak in the chromatogram of the reference standard within a specified window (e.g., ± 2%).
II. Purity: Quantifying the Undesirables
Purity is a critical quality attribute that directly impacts the safety and efficacy of the drug. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation.[6] The International Council for Harmonisation (ICH) provides guidelines on the qualification and control of impurities in new drug substances.[7]
Table 2: Comparison of Purity Testing Methods
| Test | Method | Purpose | Acceptance Criteria (Typical) |
| Assay (Purity) | HPLC with UV detection | To determine the percentage of the active pharmaceutical ingredient (API) in the drug substance. | 98.0% - 102.0% |
| Related Substances | HPLC with UV detection | To identify and quantify known and unknown impurities. | Individual unknown impurity: ≤ 0.10%; Total impurities: ≤ 1.0% |
| Residual Solvents | Gas Chromatography (GC) with Headspace | To quantify any organic solvents remaining from the manufacturing process.[8] | Limits are based on the ICH Q3C guidelines for the specific solvent class. |
Experimental Workflow: Purity Determination by HPLC
Caption: A typical workflow for determining the purity of N-ethyl-3-iodo-N-phenylbenzamide using HPLC.
III. Potency: Measuring Biological Activity
For a therapeutic agent, potency is a measure of its biological activity. For an imaging agent, this may relate to its binding affinity to the target. It is crucial to have a validated potency assay to ensure that each batch of the drug will produce the intended clinical effect.[9]
Table 3: Comparison of Potency Assay Methods
| Assay Type | Principle | Advantages | Disadvantages |
| Cell-Based Assay | Measures a biological response in cultured cells (e.g., inhibition of cell growth, receptor binding).[10] | More physiologically relevant. | Can have higher variability. |
| Biochemical Assay | Measures the interaction of the drug with a purified target molecule (e.g., enzyme inhibition, receptor binding assay). | Highly reproducible and specific. | May not fully reflect the in vivo situation. |
| Animal-Based Assay | Measures a physiological response in a living animal. | Provides data on in vivo efficacy. | Expensive, time-consuming, and ethically complex. |
The choice of potency assay depends on the mechanism of action of N-ethyl-3-iodo-N-phenylbenzamide. For instance, if it targets a specific enzyme, an enzyme inhibition assay would be appropriate. If it targets a cell surface receptor, a receptor binding or a cell-based functional assay would be more suitable.
IV. Safety: Ensuring Patient Well-being
Safety testing is a non-negotiable aspect of QC for any clinical-grade material. This involves testing for microbial and endotoxin contamination, which can cause serious adverse effects in patients.
Table 4: Comparison of Safety Testing Methods
| Test | Method | Purpose | Acceptance Criteria |
| Sterility | Direct Inoculation or Membrane Filtration followed by incubation.[11] | To ensure the absence of viable microorganisms. | No microbial growth observed after 14 days of incubation. |
| Bacterial Endotoxins (Pyrogens) | Limulus Amebocyte Lysate (LAL) Test (Gel-clot, turbidimetric, or chromogenic).[1][12] | To detect and quantify bacterial endotoxins, which can cause fever. | ≤ 0.25 EU/mL (or as specified for the route of administration). |
Given the often short half-life of radiolabeled compounds, rapid sterility and endotoxin testing methods are becoming increasingly important to allow for timely batch release.[1][11]
Conclusion: A Multifaceted Approach to Quality
The quality control of clinical-grade N-ethyl-3-iodo-N-phenylbenzamide is a rigorous, multi-faceted process that extends beyond simple analytical testing. It requires a deep understanding of the molecule's chemistry, its intended clinical application, and the regulatory landscape. By employing a well-defined and validated set of QC criteria, drug developers can ensure the safety, efficacy, and consistency of their product, ultimately safeguarding the well-being of patients in clinical trials. This guide serves as a foundational framework, and specific acceptance criteria should be established based on comprehensive product characterization, stability data, and discussions with regulatory authorities.
References
- Vertex AI Search. (n.d.). Qc of radiopharmaceuticals | PPT. Slideshare.
- Pharmaceutical and Biomedical Research. (2018). Fundamental concepts of radiopharmaceuticals quality controls.
- Charles River Laboratories. (n.d.). Rapid Sterility Testing for Radiopharmaceuticals.
- The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals.
- Nucleus RadioPharma. (2024, November 18). Meeting the unique demands of radiopharmaceutical quality control.
- Merck Millipore. (n.d.). GMP Guidelines | Small Molecule Pharmaceuticals.
- FDA. (2014, October 31). A Brief Guide to Small-Molecule Compounds and FDA Regulations.
- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
- Pharmaceutical Technology. (2012, October 2). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V).
- Ziyadulla, M. E. (2025). EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE. CHEMICAL PROBLEMS.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Rsc.org. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
- European Medicines Agency (EMA). (n.d.). SPECIFICATIONS AND CONTROL TESTS ON THE FINISHED PRODUCT.
- MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide.
- Benchchem. (n.d.). Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Benzamide, N,N,4-trimethyl-.
- Agilent. (n.d.). In vitro real-time potency assay for immunotherapeutic development.
- PMDA. (2016, March 16). POTENCY ASSAYS for CELL THERAPY PRODUCTS.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, August 17). advancements in liquid chromatography-mass spectrometry: method development and applications.
- ICH. (n.d.). Quality Guidelines.
- Efpia. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines.
- Frontiers. (2023, May 4). Potency testing of cell and gene therapy products.
- csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- ResearchGate. (2024, August 7). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review.
Sources
- 1. nucleusrad.com [nucleusrad.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemprob.org [chemprob.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. pmda.go.jp [pmda.go.jp]
- 10. agilent.com [agilent.com]
- 11. criver.com [criver.com]
- 12. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
A Senior Application Scientist's Guide to the Chromatographic Comparison of Crude vs. Purified N-ethyl-3-iodo-N-phenylbenzamide
This guide provides an in-depth technical comparison of crude and purified N-ethyl-3-iodo-N-phenylbenzamide, a key intermediate in various research and development pipelines. We will explore the application of fundamental chromatographic techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS)—to assess purity and identify potential impurities. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for quality control and process optimization.
Introduction: The Imperative of Purity for N-ethyl-3-iodo-N-phenylbenzamide
N-ethyl-3-iodo-N-phenylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the compound's reactivity, biological activity, and safety profile. Therefore, rigorous purification and subsequent analytical verification are critical steps in its synthesis and application.
The synthesis of N-ethyl-3-iodo-N-phenylbenzamide, typically achieved through the acylation of N-ethylaniline with 3-iodobenzoyl chloride, can result in a crude product containing unreacted starting materials, by-products, and residual solvents. This guide will demonstrate how chromatographic techniques can be effectively employed to distinguish between the crude and purified forms of this compound, providing a clear measure of purity.
Experimental Methodologies: A Multi-faceted Approach to Purity Assessment
A combination of chromatographic methods is recommended for a comprehensive purity analysis. Each technique offers unique advantages in terms of speed, resolution, and identification capabilities.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is an invaluable technique for the rapid, qualitative assessment of a reaction's progress and the purity of the resulting product. Its simplicity and low cost make it an ideal first-line analytical method.
The choice of a non-polar stationary phase (silica gel) and a mobile phase of intermediate polarity (ethyl acetate/hexane mixture) is based on the expected polarity of N-ethyl-3-iodo-N-phenylbenzamide and its likely impurities.[1] The unreacted starting materials, 3-iodobenzoyl chloride (more polar after potential hydrolysis to the carboxylic acid) and N-ethylaniline (less polar), are expected to have different affinities for the stationary phase compared to the more non-polar product. This differential migration allows for their separation. Visualization under UV light is effective due to the aromatic nature of the compounds.
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. Gently draw a pencil line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Prepare 1 mg/mL solutions of the crude and purified N-ethyl-3-iodo-N-phenylbenzamide in dichloromethane.
-
Spotting: Using separate capillary tubes, spot a small amount of each solution onto the pencil line. Also, spot the individual starting materials (3-iodobenzoyl chloride and N-ethylaniline) if available as standards.
-
Development: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of ethyl acetate/hexane (30:70 v/v).[1] Allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture with high resolution and sensitivity. A reversed-phase method is typically suitable for compounds of this nature.[2]
A C18 column is a common choice for reversed-phase chromatography, where the stationary phase is non-polar.[3] The mobile phase, a mixture of acetonitrile and water, is polar. The separation is based on the principle that more non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. An isocratic elution with a fixed mobile phase composition is often sufficient for a simple purity check.[3] UV detection at 254 nm is appropriate due to the aromatic rings in the molecule.[3]
-
System Preparation: Equilibrate the HPLC system, equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), with the mobile phase.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (75:25 v/v).[4] Degas the mobile phase before use.
-
Sample Preparation: Prepare 0.1 mg/mL solutions of the crude and purified N-ethyl-3-iodo-N-phenylbenzamide in the mobile phase. Filter the solutions through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the prepared samples and record the chromatograms.
-
Data Interpretation: Compare the chromatograms of the crude and purified samples. The purified sample should ideally show a single major peak. Calculate the percentage purity of the main peak in the purified sample based on the peak area.
Sources
Safety Operating Guide
Navigating the Disposal of N-ethyl-3-iodo-N-phenylbenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous management of chemical compounds is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-ethyl-3-iodo-N-phenylbenzamide, a halogenated organic compound. By understanding the chemical characteristics and potential hazards of this substance, we can ensure its safe and compliant removal from the laboratory environment.
Understanding the Compound: Chemical Profile and Hazard Assessment
N-ethyl-3-iodo-N-phenylbenzamide is a substituted benzamide derivative. The presence of an iodine atom on the benzoyl ring classifies it as a halogenated organic compound .[1][2] This classification is the primary determinant for its disposal pathway. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, we can infer its potential hazards based on the known properties of structurally similar benzamides and iodo-organic compounds.
Key Characteristics and Potential Hazards:
| Characteristic | Implication for Disposal |
| Physical State | Likely a solid at room temperature. |
| Solubility | Expected to have low water solubility. |
| Chemical Class | Halogenated Aromatic Amide |
| Potential Hazards | May cause skin and eye irritation.[3][4][5][6] Harmful if swallowed or inhaled.[4][7] The substance is toxic to lungs, the nervous system, and mucous membranes.[7] |
Due to these potential hazards, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
The Core Principle: Segregation of Halogenated Waste
The cardinal rule for the disposal of N-ethyl-3-iodo-N-phenylbenzamide is its strict segregation as halogenated organic waste .[1][2][8] Mixing halogenated and non-halogenated waste streams is not only a violation of standard laboratory practice but also significantly complicates and increases the cost of disposal.[2] Non-halogenated solvents can often be recycled as fuel additives, whereas halogenated compounds require high-temperature incineration to prevent the formation of toxic byproducts.[2][8]
Disposal Workflow Diagram:
Caption: A step-by-step workflow for the safe disposal of N-ethyl-3-iodo-N-phenylbenzamide.
Step-by-Step Disposal Protocol
This protocol outlines the essential procedures for the safe handling and disposal of N-ethyl-3-iodo-N-phenylbenzamide from the point of generation to its final removal from your facility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (nitrile is a suitable option), and a laboratory coat.
-
Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds.
Waste Identification and Segregation
-
Solid Waste: Collect any solid waste, including unused or expired N-ethyl-3-iodo-N-phenylbenzamide, and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated container for solid halogenated organic waste.
-
Liquid Waste: Solutions containing dissolved N-ethyl-3-iodo-N-phenylbenzamide should be collected in a separate, designated container for liquid halogenated organic waste. Do not mix with aqueous or non-halogenated organic waste streams.[2][9]
Containerization and Labeling
Proper containerization and labeling are critical for safe storage and transport.
-
Container Selection: Use chemically compatible containers with secure, screw-top caps.[1][2] For liquid waste, UN-approved containers are recommended.[2]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
Storage
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[10] This area should be:
-
Cool, dry, and well-ventilated.[1]
-
Away from incompatible materials, such as strong oxidizing agents.[1][5]
-
Equipped with secondary containment to prevent the spread of any potential leaks.[11]
Final Disposal
The accepted and environmentally responsible method for the final disposal of halogenated organic compounds is high-temperature incineration .[2][8][12]
-
Engage a Licensed Professional: Arrange for the collection and disposal of the waste by a certified chemical waste management contractor. Your institution's Environmental Health and Safety (EHS) department can provide guidance on approved vendors.[10]
-
Documentation: Provide the waste disposal contractor with a copy of the Safety Data Sheet (if available) or a detailed chemical inventory of the waste container.
Special Considerations: Decontamination and Spill Management
Decontamination of Glassware:
For glassware that has come into contact with N-ethyl-3-iodo-N-phenylbenzamide, a triple rinse procedure is recommended.[13]
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the rinsate as halogenated liquid waste.
-
Repeat the rinse two more times.
-
After the triple rinse, the glassware can typically be washed with soap and water.
Spill Management:
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.[14]
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
Collect the contaminated absorbent material in the solid halogenated waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of N-ethyl-3-iodo-N-phenylbenzamide is a straightforward process when guided by the principles of waste segregation and adherence to established safety protocols. By treating this compound as a halogenated organic waste and following the step-by-step procedures outlined in this guide, researchers can ensure a safe laboratory environment and contribute to the protection of our ecosystem. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any additional requirements.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Nitro-N-phenylbenzamide.
- TCI Chemicals. (2025, September 12). Safety Data Sheet: N,N-Diethylbenzamide.
- eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Roger Williams University. (2019, July 15). Lab Waste Management and Disposal Guide (MNS Version).
- Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- Finar Limited. (2010, June 10). Benzamide MSDS.
- BenchChem. (2025). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
- Fisher Scientific. (2011, February 10). Safety Data Sheet: N-Benzylbenzamide.
- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: Benzamide, N,N-diethyl-.
- TCI Chemicals. (2024, November 29). Safety Data Sheet: 3-Amino-N-methylbenzamide.
- Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
- Apollo Scientific. (n.d.). N-Phenylbenzamide Safety Data Sheet.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- BenchChem. (n.d.). Navigating the Safe Disposal of N-(3-((5-Iodo-4- ((3-((2-thienylcarbonyl)amino - Benchchem.
- Fisher Scientific. (2024, March 30). Safety Data Sheet: N-Benzyl-N-ethyl-3-methylaniline.
- NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. actylislab.com [actylislab.com]
- 8. benchchem.com [benchchem.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. rwu.edu [rwu.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
